(S)-BI-1001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-methoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDPDYQQAJUJPY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Inhibition of SOS1 by BI-3406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein is a critical guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of KRAS, a central node in cellular signaling pathways frequently mutated in human cancers. The discovery of allosteric inhibitors targeting the interaction between SOS1 and KRAS represents a significant advancement in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of BI-3406, a potent and selective allosteric inhibitor of SOS1. We will delve into the intricacies of the SOS1-KRAS signaling axis, the specific molecular interactions of BI-3406, and the experimental methodologies used to characterize its inhibitory activity. This document is intended to be a valuable resource for researchers and drug development professionals working on novel strategies to target KRAS-driven malignancies.
Introduction: The SOS1-KRAS Signaling Axis
The RAS family of small GTPases, particularly KRAS, function as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[1] This tightly regulated process is controlled by GEFs, which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1] SOS1 is a key GEF for KRAS, playing a pivotal role in activating downstream signaling cascades, most notably the MAPK/ERK pathway, which governs cellular proliferation, differentiation, and survival.[2][3][4]
Oncogenic mutations in KRAS impair its intrinsic GTPase activity, leading to a constitutively active state and uncontrolled downstream signaling, a hallmark of many aggressive cancers.[2] Direct inhibition of mutant KRAS has proven challenging. Consequently, targeting upstream regulators like SOS1 has emerged as a promising therapeutic strategy.[2][5] SOS1 itself is subject to a positive feedback loop where active, GTP-bound RAS can bind to an allosteric site on SOS1, enhancing its GEF activity.[5][6]
BI-3406: A Potent and Selective Allosteric Inhibitor of SOS1
BI-3406 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the SOS1-KRAS interaction.[2][7] It binds to the catalytic domain of SOS1, thereby preventing the interaction with KRAS-GDP.[3][8] This allosteric inhibition effectively blocks the SOS1-mediated nucleotide exchange on KRAS, leading to a reduction in the levels of active, GTP-bound KRAS.[2][7][9] The subsequent suppression of the MAPK signaling pathway ultimately inhibits the proliferation of KRAS-dependent cancer cells.[3][7] BI-3406 has demonstrated efficacy against a broad range of KRAS variants, including the common G12 and G13 mutations.[4][7]
Mechanism of Action Visualization
The following diagram illustrates the SOS1-KRAS signaling pathway and the inhibitory action of BI-3406.
References
- 1. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 7. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Role of (S)-BI-1001 in Inhibiting HIV-1 Particle Maturation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound (S)-BI-1001 is presented here as a representative of the class of HIV-1 maturation inhibitors. The specific mechanisms, quantitative data, and experimental details described are based on published studies of the prototype maturation inhibitor, Bevirimat (BVM), and other analogous compounds, which share the same core mechanism of action.
Executive Summary
The maturation of the human immunodeficiency virus type 1 (HIV-1) is an essential final step in its replication cycle, transforming newly budded, non-infectious virions into fully infectious particles. This process is orchestrated by the viral protease, which cleaves the Gag polyprotein at specific sites, inducing a critical morphological rearrangement of the viral core. Maturation inhibitors are a class of antiretroviral compounds that specifically disrupt this step. This technical guide provides an in-depth analysis of the mechanism of action for this compound, a representative HIV-1 maturation inhibitor. It details how the compound binds to the Gag polyprotein, preventing the final cleavage event at the capsid-spacer peptide 1 (CA-SP1) junction. This guide includes quantitative data on its antiviral efficacy, detailed protocols for key experimental assays, and visualizations to illustrate the molecular pathways and experimental workflows involved.
The HIV-1 Maturation Pathway: A Key Therapeutic Target
The replication of HIV-1 culminates in the assembly and budding of new viral particles from the host cell's plasma membrane.[1] These nascent virions are initially immature and non-infectious.[2] Their core is composed of a spherical lattice of the Gag polyprotein precursor (Pr55).[1]
For the virion to become infectious, it must undergo a process called maturation. This process is initiated by the activation of the viral protease (PR), which is itself part of the Gag-Pol polyprotein.[2][3] The protease systematically cleaves Gag into its constituent matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, along with two spacer peptides (SP1 and SP2).[4][5]
The most critical and final cleavage event occurs at the junction between the CA and SP1 domains.[6] This cleavage destabilizes the immature Gag lattice, triggering a massive structural rearrangement where approximately 1,500 molecules of the liberated CA protein reassemble to form the characteristic conical or fullerene core of the mature, infectious virion.[2][3] Because this step is indispensable for viral infectivity, its inhibition presents a potent therapeutic strategy.[7]
Mechanism of Action of this compound
This compound belongs to the class of maturation inhibitors (MIs) that do not target the protease's active site but instead target its substrate, the Gag polyprotein.[5] The specific target is the CA-SP1 cleavage junction.[6]
During the assembly of the immature virion, the region spanning the CA-SP1 junction folds into an α-helix.[3] Six of these helices from surrounding Gag molecules come together to form a stable six-helix bundle, which is a critical structural element of the immature lattice.[6] The protease cleavage site is buried within this bundle, making it the last site to be processed.[6]
This compound acts by binding directly to a pocket within this six-helix bundle.[5][8] This binding event stabilizes the structure, effectively "locking" the immature conformation and preventing the protease from accessing and cleaving the CA-SP1 site.[3][6] Consequently, Gag processing is halted at the final step, leading to an accumulation of the CA-SP1 cleavage intermediate (p25).[5] Virions released in the presence of the inhibitor are morphologically aberrant, lack the mature conical core, and are non-infectious.[9]
References
- 1. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development [mdpi.com]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of HIV-1 maturation inhibitor binding and activity | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 9. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide on the Binding of (S)-BI-1001 to the HIV-1 Integrase Catalytic Core Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the non-catalytic site integrase inhibitor (NCINI), (S)-BI-1001, and the catalytic core domain (CCD) of HIV-1 integrase. This document details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate this critical drug-target engagement.
Introduction to this compound and its Mechanism of Action
This compound is the active S-enantiomer of BI-1001, a potent allosteric inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs) that target the active site, this compound binds to a separate pocket at the dimer interface of the integrase's catalytic core domain (CCD). This binding event induces aberrant multimerization of the integrase enzyme, leading to a loss of its normal function and ultimately disrupting viral maturation.
The this compound Binding Site on the HIV-1 Integrase CCD
Crystallographic studies have revealed the precise binding site of this compound at the CCD dimer interface. This pocket is also the principal binding site for the cellular co-factor lens epithelium-derived growth factor (LEDGF/p75). By occupying this site, this compound not only acts as an allosteric inhibitor but also competes with the binding of LEDGF/p75.
The key interactions between this compound and the HIV-1 integrase CCD are:
-
Hydrogen Bonding: The carboxylic acid moiety of this compound forms a bivalent hydrogen bond with the backbone amides of residues E170 and H171 in one monomer of the CCD dimer.[1]
-
Hydrophobic and van der Waals Interactions: The quinoline (B57606) scaffold of the inhibitor lies flat on the protein surface, making hydrophobic contacts with residues from both monomers of the dimer.[1] Specifically, the C3 substituent's methoxyl group engages in a van der Waals contact deep within a hydrophobic pocket.[1] The quinoline ring also establishes productive contact with the methyl group of A128 .[1]
These interactions stabilize an otherwise transient protein-protein interface, promoting the formation of non-functional, higher-order integrase multimers.
Quantitative Binding and Activity Data
The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for the interaction of this compound with HIV-1 integrase.
| Parameter | Value | Description | Reference |
| IC50 | 28 nM | The half maximal inhibitory concentration against HIV-1 integrase activity in a biochemical assay. | [1] |
| EC50 | 450 nM | The half maximal effective concentration in a cell-based antiviral assay. | [1] |
| Kd | 4.7 µM | The dissociation constant, representing the binding affinity between this compound and the integrase enzyme. | [1] |
Experimental Protocols
The characterization of the this compound binding site and its inhibitory activity relies on a combination of structural biology and biochemical assays. Detailed methodologies for these key experiments are provided below.
X-Ray Crystallography of the this compound-Integrase CCD Complex
This protocol outlines the general steps for determining the co-crystal structure of a small molecule inhibitor with its protein target.
1. Protein Expression and Purification:
- The HIV-1 integrase catalytic core domain (residues 50-212, often with solubilizing mutations like F185K) is expressed in E. coli.
- The protein is purified using a series of chromatography steps, such as nickel-affinity chromatography (if His-tagged), ion exchange, and size-exclusion chromatography, to achieve high purity.
2. Co-crystallization:
- The purified integrase CCD is concentrated to an appropriate level (e.g., 5-10 mg/mL).
- This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.
- The protein-ligand complex is incubated to allow for binding.
- Crystallization screening is performed using various commercially available or custom-made screens and techniques like sitting-drop or hanging-drop vapor diffusion.
- Crystals are grown, harvested, and cryo-protected before data collection.
3. Data Collection and Structure Determination:
- X-ray diffraction data are collected at a synchrotron source.
- The data are processed, and the structure is solved using molecular replacement with a known integrase CCD structure as a search model.
- The electron density for the bound inhibitor is identified, and the ligand is modeled into the density.
- The structure is refined to yield the final atomic coordinates.
In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay quantitatively measures the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like this compound. A commercially available kit from XpressBio provides a standardized protocol.
1. Plate Preparation:
- A streptavidin-coated 96-well plate is coated with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
2. Enzyme Binding:
- Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
3. Inhibitor Addition:
- Serial dilutions of this compound (or other test compounds) are added to the wells and incubated.
4. Strand Transfer Reaction:
- A double-stranded target substrate (TS) DNA with a 3'-end modification is added to initiate the strand transfer reaction. Integrase catalyzes the integration of the DS DNA into the TS DNA.
5. Detection:
- The reaction products are detected using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the TS DNA.
- A TMB substrate is added, and the colorimetric signal is measured at 450 nm after stopping the reaction. The signal is inversely proportional to the inhibitory activity of the compound.
In Vitro HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-based)
This assay measures the 3'-processing activity of integrase, which is the initial step in the integration process.
1. Substrate and Enzyme Preparation:
- A biotinylated double-stranded oligonucleotide representing the HIV-1 LTR end is used as the substrate.
- Purified recombinant HIV-1 integrase is prepared.
2. 3'-Processing Reaction:
- The LTR substrate is incubated with HIV-1 integrase in the presence or absence of this compound.
- The integrase cleaves a dinucleotide from the 3' end of the non-biotinylated strand.
3. Product Quantification:
- The reaction mixture is transferred to an avidin-coated PCR plate, where the biotinylated strand (and any unprocessed substrate) binds.
- After washing, the amount of unprocessed substrate remaining is quantified using real-time PCR with primers and a probe specific for the LTR sequence. A decrease in the amount of unprocessed substrate indicates 3'-processing activity.
Fluorescence-Based DNA Binding Assay
This assay measures the ability of integrase to bind to its DNA substrate and can be used to screen for inhibitors of this interaction.
1. Reagents:
- Fluorescently labeled (e.g., with fluorescein) double-stranded LTR oligonucleotide.
- Purified recombinant HIV-1 integrase.
2. Assay Principle:
- The assay is based on fluorescence polarization or a similar fluorescence-based detection method. When the small, fluorescently labeled DNA substrate is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger integrase protein, the tumbling rate slows down, leading to an increase in fluorescence polarization.
3. Procedure:
- A fixed concentration of the fluorescently labeled LTR DNA is incubated with varying concentrations of HIV-1 integrase to determine the optimal binding conditions.
- To test for inhibition, a fixed concentration of both the labeled DNA and integrase are incubated with serial dilutions of this compound.
- A decrease in fluorescence polarization indicates that the inhibitor is preventing the binding of integrase to the DNA.
Visualizations
Signaling Pathway Diagram
Caption: Binding of this compound to the HIV-1 Integrase CCD Dimer Interface.
Experimental Workflow Diagram
Caption: Workflow for structural and biochemical characterization of this compound.
References
Unraveling the Therapeutic Potential of (S)-BI-1001 S-enantiomer: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the (S)-BI-1001 S-enantiomer, also known as Veledimex or INXN-1001. Contrary to inquiries regarding its direct antiviral potency, extensive research and clinical data exclusively identify this compound as a pivotal component of a targeted gene therapy system, with no intrinsic antiviral activity reported in publicly available literature. This document will elucidate its true mechanism of action, summarize its application in clinical settings, and provide relevant experimental context.
Executive Summary
This compound (Veledimex) is an orally bioavailable small molecule that functions as an activator ligand for the RheoSwitch Therapeutic System (RTS®), an inducible gene regulation platform. Its primary role is to precisely control the expression of therapeutic proteins, most notably interleukin-12 (B1171171) (IL-12), delivered via a viral vector in the treatment of solid tumors, particularly recurrent glioblastoma. The connection to virology is in the use of a replication-deficient adenoviral vector to deliver the genetic switch and therapeutic payload, not in any direct antiviral effect of the this compound molecule itself.
Core Mechanism of Action: The RheoSwitch Therapeutic System
The therapeutic application of this compound is intrinsically linked to the RheoSwitch Therapeutic System. This system allows for dose-dependent, reversible activation of a specific gene.
Experimental Workflow for Gene Activation:
The process begins with the introduction of a gene cassette into target cells, typically via an adenoviral vector. This cassette contains the gene for the therapeutic protein (e.g., IL-12) under the control of a promoter that is activated by the RheoSwitch protein complex.
Quantitative Data: Focus on Gene Expression and Clinical Outcomes
As this compound is not an antiviral, quantitative data relates to its efficacy as a gene switch activator and its impact on clinical endpoints in oncology trials.
| Parameter | Description | Result | Clinical Trial Context |
| IL-12 mRNA Expression | Fold increase in IL-12 mRNA in tumor tissue following Veledimex administration. | Dose-related increase | Phase I/II trials in glioblastoma |
| IL-12 Protein Concentration | Localized IL-12 protein levels in the tumor microenvironment. | Correlated with Veledimex dose | Phase I/II trials in glioblastoma |
| Median Overall Survival | Survival outcome in patients with recurrent glioblastoma. | Improved survival observed in certain patient cohorts | Phase I/II clinical trials |
Experimental Protocols
In Vitro Gene Activation Assay
Objective: To determine the dose-response relationship between this compound concentration and therapeutic gene expression.
Methodology:
-
Cell Culture: Human glioblastoma cells (e.g., U-87 MG) are cultured in appropriate media.
-
Transduction: Cells are transduced with the adenoviral vector carrying the IL-12 gene under the control of the RheoSwitch promoter.
-
Treatment: Transduced cells are treated with varying concentrations of this compound.
-
Analysis: After a set incubation period (e.g., 24-48 hours), cell lysates and supernatants are collected.
-
mRNA Quantification: IL-12 mRNA levels are quantified using RT-qPCR.
-
Protein Quantification: Secreted IL-12 protein levels are measured by ELISA.
-
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the Ad-RTS-hIL-12 + Veledimex system in a preclinical model.
Methodology:
-
Animal Model: Immunocompetent mice are intracranially implanted with syngeneic glioma cells.
-
Vector Administration: Once tumors are established, the adenoviral vector is injected directly into the tumor.
-
Drug Administration: this compound (Veledimex) is administered orally to the mice at various doses and schedules.
-
Monitoring: Tumor growth is monitored by bioluminescence imaging, and animal survival is recorded.
-
Immunohistochemistry: At the end of the study, tumor tissues are analyzed for immune cell infiltration (e.g., CD8+ T cells) and IL-12 expression.
Signaling Pathways: Immuno-Oncology, Not Antiviral
The signaling pathways initiated by the therapeutic product (IL-12), which is expressed upon activation by this compound, are central to its anti-cancer effects. IL-12 is a potent pro-inflammatory cytokine that bridges the innate and adaptive immune responses.
Conclusion
The this compound S-enantiomer (Veledimex) is a sophisticated tool in the field of gene therapy, enabling precise control over the expression of potent therapeutic proteins within the tumor microenvironment. While it is used in conjunction with a viral vector for gene delivery, it does not possess direct antiviral properties. The scientific and clinical evidence points exclusively to its role as a gene switch activator, with significant potential in immuno-oncology. Future research and development will continue to focus on optimizing this gene therapy system for the treatment of cancer and potentially other diseases requiring controlled, localized protein expression.
(S)-BI-1001 interaction with the LEDGF/p75 binding site
An In-depth Technical Guide on the Interaction of (S)-BI-1001 with the LEDGF/p75 Binding Site
Introduction
This compound is the biologically active S-enantiomer of the racemic compound BI-1001, identified as a potent, non-catalytic site integrase inhibitor (NCINI) of HIV-1.[1][2] It belongs to a class of allosteric integrase inhibitors (ALLINIs) that function by a novel mechanism distinct from clinically approved integrase strand transfer inhibitors (INSTIs).[3][4] These compounds target the interaction between the HIV-1 integrase (IN) and its essential host cell cofactor, the Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4]
LEDGF/p75 plays a critical role in the HIV-1 life cycle by tethering the viral pre-integration complex (PIC) to the host chromatin, directing integration into actively transcribed genes.[5][6][7] this compound binds to a hydrophobic pocket on the catalytic core domain (CCD) of integrase, which constitutes the binding site for the Integrase Binding Domain (IBD) of LEDGF/p75.[3][8] By competitively occupying this site, this compound disrupts the IN-LEDGF/p75 interaction, leading to a multimodal inhibition of HIV-1 replication. This allosteric inhibition not only blocks the integration step but also impairs the proper maturation of progeny virions.[4]
This document provides a technical overview of the interaction between this compound and the LEDGF/p75 binding site, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory and binding activities of this compound have been characterized using various biochemical and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Value | Description | Assay Type |
| IC₅₀ | 28 nM | The concentration of this compound that inhibits 50% of HIV-1 integrase activity in a biochemical assay. | Biochemical |
| EC₅₀ | 450 nM | The concentration of this compound that inhibits 50% of HIV-1 replication in a cell-based assay. | Cellular |
| K_d | 4.7 µM | The equilibrium dissociation constant, representing the binding affinity of this compound to HIV-1 integrase. | Biophysical |
Table compiled from data in MedChemExpress.[1][2]
Core Signaling Pathway and Mechanism of Inhibition
HIV-1 integrase relies on the host factor LEDGF/p75 to efficiently integrate the viral genome into the host chromosome. This compound disrupts this critical interaction.
Caption: Mechanism of this compound action on the HIV-1 integration pathway.
Experimental Protocols
The characterization of this compound involves several key biophysical and cellular methodologies to determine its binding affinity, inhibitory concentration, and antiviral efficacy.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to quantify the inhibition of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.
Methodology:
-
Reagent Preparation: Biotinylated HIV-1 integrase and Glutathione S-transferase (GST)-tagged LEDGF/p75-IBD are prepared. Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads are used.[9]
-
Assay Reaction: The components (biotin-IN, GST-LEDGF/p75, and varying concentrations of this compound) are incubated in a microplate.
-
Bead Addition: Donor and Acceptor beads are added to the mixture. In the absence of an inhibitor, IN and LEDGF/p75 interact, bringing the beads into close proximity (~200 nm).
-
Signal Generation: The plate is incubated in the dark. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in a chemiluminescent signal at 520-620 nm.[9]
-
Data Analysis: The signal intensity is measured. This compound disrupts the IN-LEDGF/p75 interaction, separating the beads and causing a decrease in signal. The IC₅₀ value is calculated from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LEDGF/p75 interacts with mRNA splicing factors and targets HIV-1 integration to highly spliced genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. Affinity switching of the LEDGF/p75 IBD interactome is governed by kinase-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
(S)-BI-1001: A Deep Dive into Allosteric Inhibition of HIV-1 Integrase Multimerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism of action of (S)-BI-1001, a potent allosteric inhibitor of HIV-1 integrase (IN). By binding to a non-catalytic site, this compound uniquely disrupts the function of integrase by inducing aberrant multimerization, presenting a promising avenue for antiretroviral therapy. This document provides a comprehensive overview of its effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction to this compound and Allosteric Integrase Inhibition
This compound is the active S-enantiomer of BI-1001, belonging to a class of compounds known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs) or Non-catalytic Site Integrase Inhibitors (NCINIs).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, ALLINIs bind to the dimer interface of the IN catalytic core domain (CCD).[2] This binding site overlaps with the interaction site for the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF)/p75, which is crucial for tethering the viral pre-integration complex to the host chromatin.[3]
The primary mechanism of action of this compound is the induction of aberrant, higher-order multimerization of integrase. This excessive oligomerization disrupts the normal assembly and function of the integrase enzyme, impacting both the early and late stages of the HIV-1 replication cycle.[4][5] Notably, the antiviral potency of ALLINIs like this compound is predominantly attributed to their effect on virion maturation during the late phase of replication.[5][6]
Quantitative Analysis of this compound Activity
The biological activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound and its racemic mixture.
Table 1: In Vitro Inhibitory and Binding Activities of this compound
| Parameter | Value | Description | Reference(s) |
| IC50 (3'-processing) | 28 nM | Concentration for 50% inhibition of the 3'-processing catalytic function of HIV-1 integrase in a FRET-based assay. | [4][1] |
| Kd | 4.7 µM | Dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase. | [1] |
| In vitro Inhibition of IN-LEDGF/p75 Binding | 1–2 µM | Concentration range of BI-1001 required to inhibit the interaction between integrase and LEDGF/p75. | [3] |
| In vitro Inhibition of IN Catalytic Activities | 1–2 µM | Concentration range of BI-1001 that inhibits 3' processing and DNA strand transfer activities of integrase. | [3] |
Table 2: Antiviral Activity of this compound
| Parameter | Value | Description | Reference(s) |
| EC50 | 450 nM | Concentration for 50% inhibition of HIV-1 replication in cell culture. | [4][1] |
Mechanism of Action: Inducing Aberrant Integrase Multimerization
This compound binds to a pocket at the interface of the integrase CCD dimer.[3] This binding is stabilized by key interactions, including hydrogen bonds between the carboxylic acid group of the inhibitor and the backbone amides of integrase residues Glu170 and His171.[3] The quinoline (B57606) scaffold of the molecule makes hydrophobic contacts with residues from both subunits of the integrase dimer.[4]
This binding event promotes and stabilizes interactions between integrase dimers, leading to the formation of aberrant, higher-order multimers.[7][2] This hyper-multimerization of integrase disrupts its normal function in several ways:
-
Inhibition of Catalytic Activity: The induced multimers are catalytically incompetent, preventing the essential steps of 3'-processing and strand transfer required for viral DNA integration.[3]
-
Blockade of IN-LEDGF/p75 Interaction: By occupying the LEDGF/p75 binding site, this compound directly competes with and inhibits this crucial interaction for targeted integration.[3]
-
Disruption of Virion Maturation: The most significant antiviral effect occurs during the late stage of replication. ALLINI-induced integrase multimerization within new virus particles leads to defects in core morphology, resulting in eccentric and non-infectious virions.[5][6] These defective particles are unable to initiate reverse transcription in subsequently infected cells.[6][8]
Mechanism of this compound Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to characterize the effects of this compound on integrase multimerization and function.
FRET-based Integrase 3'-Processing Assay
This assay is used to determine the IC50 of compounds against the catalytic activity of integrase.
-
Principle: A fluorescently labeled DNA substrate is used. Upon cleavage by integrase, the fluorescence is quenched, allowing for the measurement of enzymatic activity.
-
Protocol:
-
Recombinant HIV-1 integrase is incubated with the test compound (e.g., this compound) at varying concentrations in a reaction buffer.
-
A dsDNA oligonucleotide substrate, labeled with a fluorophore and a quencher, is added to initiate the 3'-processing reaction.
-
The reaction is incubated at 37°C.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of 3'-processing is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
AlphaLISA-based IN-LEDGF/p75 Interaction Assay
This assay quantifies the inhibitory effect of compounds on the interaction between integrase and LEDGF/p75.
-
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. One bead is conjugated to integrase and the other to LEDGF/p75. Inhibition of the interaction leads to a decrease in the signal.
-
Protocol:
-
Biotinylated LEDGF/p75 is bound to streptavidin-coated acceptor beads.
-
His-tagged integrase is bound to nickel chelate-coated donor beads.
-
The test compound is serially diluted and incubated with the integrase-bound donor beads.
-
The LEDGF/p75-bound acceptor beads are added to the mixture.
-
After incubation, the plate is read on an AlphaLISA-compatible reader.
-
The IC50 is calculated from the dose-response curve of the resulting signal.
-
HTRF-based Integrase Multimerization Assay
This assay directly measures the ability of a compound to induce integrase multimerization.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the proximity of integrase monomers. Integrase is labeled with two different fluorophores (a donor and an acceptor). Compound-induced multimerization brings the fluorophores close enough for FRET to occur, resulting in a detectable signal.
-
Protocol:
-
Recombinant HIV-1 integrase is labeled with a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2).
-
The labeled integrase proteins are mixed in a reaction buffer.
-
The test compound is added at various concentrations.
-
The mixture is incubated to allow for multimerization.
-
The HTRF signal is measured using a compatible plate reader.
-
The EC50 for multimerization is determined from the dose-response curve.
-
Experimental Workflows.
Conclusion and Future Directions
This compound represents a significant advancement in the development of HIV-1 integrase inhibitors with a novel mechanism of action. Its ability to induce aberrant integrase multimerization, particularly affecting the late stages of the viral life cycle, distinguishes it from currently approved INSTIs. This unique mode of action offers the potential for synergistic effects when used in combination with other antiretroviral agents and may be effective against viral strains resistant to active-site inhibitors. Further research into the structural details of the inhibitor-induced multimers and the continued development of multimerization-selective inhibitors will be crucial in fully exploiting this therapeutic strategy. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to further investigate this promising class of antiviral compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric HIV‐1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter‐subunit interactions: Structural and thermodynamic modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Non-catalytic site HIV-1 integrase inhibitors disrupt core maturation and induce a reverse transcription block in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric HIV-1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter-subunit interactions: Structural and thermodynamic modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Catalytic Site HIV-1 Integrase Inhibitors Disrupt Core Maturation and Induce a Reverse Transcription Block in Target Cells | PLOS One [journals.plos.org]
Discovery and Initial Characterization of (S)-BI-1001: A Non-Catalytic Site HIV-1 Integrase Inhibitor
This technical guide provides an in-depth overview of the discovery and initial characterization of (S)-BI-1001, a potent, orally bioavailable non-catalytic site inhibitor of HIV-1 integrase (NCINI). The preclinical development candidate, BI 224436, is the (S)-enantiomer of the BI-1001 series and has demonstrated a novel mechanism of action, significant antiviral activity, and favorable pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.
Introduction
The discovery of inhibitors targeting novel binding sites on viral enzymes is a crucial strategy to combat the emergence of drug resistance. This compound, and its clinical development candidate BI 224436, represent a first-in-class non-catalytic site integrase inhibitor (NCINI) of HIV-1. Unlike previously approved integrase strand transfer inhibitors (INSTIs) that bind to the catalytic site of the enzyme, BI 224436 binds to an allosteric pocket at the dimer interface of the integrase catalytic core domain (CCD).[1][2] This distinct mechanism of action offers the potential for a non-overlapping resistance profile with existing INSTIs.[3]
Mechanism of Action
HIV-1 integrase is essential for viral replication and catalyzes the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[2] BI 224436 exerts its antiviral effect by binding to a conserved, allosteric pocket on the HIV-1 integrase.[1][2] This binding event primarily inhibits the 3'-processing step of the integration process.[1][3] Furthermore, this allosteric binding also disrupts the interaction between integrase and the host cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is important for the proper localization and function of the pre-integration complex.[1][4]
Discovery and Lead Optimization
The discovery of BI 224436 began with a high-throughput screen of the Boehringer Ingelheim compound library using an enzymatic assay that recapitulates the 3'-processing activity of HIV-1 integrase.[2] This led to the identification of a 3-quinolineacetic acid derivative as a lead structure.[3] A subsequent hit-to-lead and lead optimization program, employing medicinal chemistry and structure-guided drug design, focused on improving antiviral potency, metabolic stability, and pharmacokinetic properties.[2][3] This effort culminated in the selection of BI 224436 as a preclinical candidate.[2]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic Site Integrase Inhibitor [natap.org]
- 4. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Pan-KRAS Inhibitors: A Technical Guide to the BI-Analog Series
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of pan-KRAS inhibitors developed by Boehringer Ingelheim, with a focus on the lead compound BI-2865 and its analogs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction to Pan-KRAS Inhibition
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the shallow nature of its binding pockets. The development of covalent inhibitors targeting the specific KRAS G12C mutation marked a significant breakthrough. However, the need for therapies effective against other common KRAS mutations (e.g., G12D, G12V) has driven the development of pan-KRAS inhibitors, which are designed to target multiple KRAS variants.
The Boehringer Ingelheim "BI-" series of compounds represents a significant advancement in the field of non-covalent, pan-KRAS inhibition. These inhibitors function by binding to the inactive, GDP-bound state of KRAS, preventing its interaction with the guanine (B1146940) nucleotide exchange factor SOS1. This mechanism effectively locks KRAS in an "off" state, thereby inhibiting downstream oncogenic signaling. This guide will explore the SAR of this series, detailing how structural modifications influence their biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative compounds in the BI-analog series, providing a basis for understanding their structure-activity relationships.
Table 1: Binding Affinity (Kd) of BI-2865 against Various KRAS Mutants [1][2][3]
| Compound | Target | Kd (nM) |
| BI-2865 | KRAS WT | 6.9 |
| BI-2865 | KRAS G12C | 4.5 |
| BI-2865 | KRAS G12D | 32 |
| BI-2865 | KRAS G12V | 26 |
| BI-2865 | KRAS G13D | 4.3 |
Table 2: Cellular Proliferation Inhibition (IC50) of BI-Analogs [1][2]
| Compound | Cell Line | KRAS Mutation | IC50 (nM) |
| BI-2865 | Ba/F3 | G12C, G12D, G12V (average) | ~140 |
| BI-1701963 | NCI-H358 | G12C | 3.56 |
| BI-1701963 | AsPC-1 | G12D | 6.28 |
| BI-1701963 | PANC-1 | G12D | 10.7 |
| BI-1701963 | SW620 | G12V | 16.9 |
| BI-1701963 | A549 | G12S | 115 |
Structure-Activity Relationship (SAR) Analysis
The development of the BI-series of pan-KRAS inhibitors has been guided by a systematic exploration of how chemical modifications impact their binding affinity and cellular potency.
Key Structural Features and SAR Insights:
-
Pyrazolopyrimidinone Core: This core scaffold is crucial for the overall geometry of the molecule, allowing it to fit into the switch-II pocket of KRAS in its inactive state. Modifications to this core can significantly impact binding affinity.
-
Linker Region: The linker connecting the core to the solvent-exposed region plays a critical role in optimizing potency and pharmacokinetic properties. The use of a pyrimidine (B1678525) linker in BI-2865 is a key feature.
-
Prolinol Substituent: BI-2865 features a prolinol substituent that engages in key interactions within the binding pocket. Specifically, it forms a direct ionic interaction with glutamic acid 62 (E62) and participates in a water-mediated hydrogen bond network with arginine 68 (R68) and the main chain carbonyl of glutamine 61 (Q61)[1].
-
Spirocyclization: The evolution from BI-2865 to the more rigid analog BI-2493 involved spirocyclization. This modification led to improved potency, metabolic stability, and permeability, highlighting the importance of conformational rigidity in optimizing drug-like properties[4].
-
Selectivity: The BI-series demonstrates selectivity for KRAS over other RAS isoforms like HRAS and NRAS. This is attributed to subtle differences in the switch-II pocket among the RAS family members, which are exploited by the specific interactions of the BI-analogs[4].
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the BI-analog series of pan-KRAS inhibitors.
4.1. KRAS-SOS1 Nucleotide Exchange Assay
This biochemical assay is fundamental for determining the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on KRAS.
-
Principle: In the presence of a pan-KRAS inhibitor that stabilizes the KRAS-GDP complex, the rate of nucleotide exchange catalyzed by SOS1 will be reduced. This can be monitored using a fluorescently labeled GTP analog.
-
Materials:
-
Recombinant human KRAS protein (various mutant forms)
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP (e.g., mant-GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Test compounds (BI-analogs)
-
-
Procedure:
-
Prepare a solution of KRAS-GDP in assay buffer.
-
Add the test compound at various concentrations to the KRAS-GDP solution and incubate to allow for binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and mant-GTP.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence of mant-GTP increases significantly upon binding to KRAS.
-
Calculate the initial rate of the reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
4.2. Cellular Proliferation Assay (MTT Assay)
This cell-based assay assesses the ability of the inhibitors to suppress the growth of cancer cell lines harboring KRAS mutations.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
KRAS-mutant cancer cell lines (e.g., NCI-H358, AsPC-1)
-
Cell culture medium and supplements
-
Test compounds (BI-analogs)
-
MTT reagent
-
Solubilization buffer (e.g., DMSO)
-
-
Procedure:
-
Seed KRAS-mutant cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
4.3. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This assay confirms that the inhibitor binds to its target (KRAS) within the cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. CETSA measures the temperature at which the target protein denatures and aggregates in the presence and absence of the inhibitor.
-
Materials:
-
KRAS-mutant cancer cell lines
-
Test compounds (BI-analogs)
-
Lysis buffer
-
Antibodies for KRAS detection (for Western blot)
-
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble KRAS protein in the supernatant at each temperature using Western blotting or another protein detection method.
-
Plot the amount of soluble KRAS against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in downstream signaling pathways that drive cell proliferation and survival. Pan-KRAS inhibitors of the BI-series act by preventing the activation of KRAS by SOS1.
Caption: The KRAS signaling cascade and the mechanism of action of BI-analog pan-KRAS inhibitors.
Experimental Workflow for Pan-KRAS Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel pan-KRAS inhibitors.
Caption: A generalized workflow for the discovery and preclinical development of pan-KRAS inhibitors.
Conclusion
The development of the BI-series of pan-KRAS inhibitors represents a significant step forward in targeting KRAS-driven cancers. The SAR studies of these compounds have provided valuable insights into the key structural features required for potent and selective inhibition of multiple KRAS mutants. The detailed experimental protocols and workflows presented in this guide offer a framework for the continued discovery and optimization of novel pan-KRAS inhibitors, with the ultimate goal of providing new therapeutic options for patients with these challenging malignancies.
References
A Technical Guide to the Chemical Synthesis and Purification of (S)-BI-1001 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis and purification of (S)-BI-1001, a potent non-catalytic site integrase inhibitor (NCINI) of HIV-1. This document provides comprehensive experimental protocols, quantitative data, and visualizations to support researchers in the fields of medicinal chemistry, virology, and drug development. This compound serves as a critical research tool for studying the mechanism of HIV-1 integrase and for the development of novel antiretroviral therapies.
This compound is the biologically active S-enantiomer of BI-1001 and a close analog of the clinical candidate BI 224436. It exhibits potent antiviral activity by binding to an allosteric pocket at the dimer interface of the HIV-1 integrase catalytic core domain, thereby inhibiting the 3'-processing step of viral DNA integration.
I. Chemical Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step sequence starting from commercially available materials. The following protocol is a representative synthesis based on established methodologies for similar quinoline-based HIV-1 integrase inhibitors.
Synthetic Scheme Overview
The synthesis involves the construction of the substituted quinoline (B57606) core, followed by the introduction of the chiral side chain and final functional group manipulations. Chiral resolution or asymmetric synthesis is employed to obtain the desired (S)-enantiomer.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of the Functionalized Quinoline Core
A common method for constructing the quinoline ring is the Gould-Jacobs reaction.
-
Reaction Setup: A mixture of a substituted aniline (1.0 eq.) and a suitable β-ketoester (1.1 eq.) in a high-boiling point solvent such as diphenyl ether is heated at reflux (typically 240-260 °C) for 1-2 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane (B92381) to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to afford the functionalized quinoline core.
Step 2: Coupling and Formation of Racemic BI-1001 Precursor
The functionalized quinoline core is then coupled with a side chain.
-
Reaction Setup: The quinoline intermediate (1.0 eq.) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). A base such as potassium carbonate (2.0 eq.) is added, followed by the appropriate alkylating agent for the side chain (1.2 eq.). The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Isolation: The reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude racemic precursor.
Step 3: Chiral Resolution of Enantiomers
The separation of the (S)-enantiomer is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method.
-
Chromatography Conditions: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is used. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape.
-
Separation: The racemic mixture is dissolved in the mobile phase and injected onto the column. The two enantiomers will elute at different retention times, allowing for their collection as separate fractions.
-
Analysis: The enantiomeric excess (ee) of the collected fractions is determined by analytical chiral HPLC.
Step 4: Final Synthesis and Purification of this compound
The resolved (S)-precursor undergoes final modifications to yield this compound.
-
Reaction Setup: Depending on the nature of the precursor, this may involve deprotection or other functional group transformations under standard conditions.
-
Purification: The final product is purified by standard laboratory techniques such as silica (B1680970) gel column chromatography or recrystallization to yield highly pure this compound.
II. Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and purification of this compound.
| Step | Reaction/Process | Typical Yield (%) | Purity (%) |
| 1 | Quinoline Core Synthesis | 70-85 | >95 (by NMR) |
| 2 | Side Chain Attachment | 60-75 | >90 (by LCMS) |
| 3 | Chiral Resolution | 40-45 (for each enantiomer) | >99 (ee) |
| 4 | Final Synthesis & Purification | 80-95 | >99 (by HPLC) |
Table 1: Summary of Reaction Yields and Product Purity.
| Analytical Method | Parameter | Typical Value for this compound |
| Chiral HPLC | Enantiomeric Excess (ee) | >99.5% |
| Reverse-Phase HPLC | Chemical Purity | >99.0% |
| ¹H NMR | Conforms to Structure | Yes |
| Mass Spectrometry | [M+H]⁺ | Consistent with calculated mass |
Table 2: Analytical Characterization Data for Purified this compound.
III. Biological Context: HIV-1 Integrase Inhibition
This compound targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. Integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound is a non-catalytic site inhibitor that binds to an allosteric site on the integrase, preventing the conformational changes necessary for its function.
Caption: Mechanism of HIV-1 integrase and inhibition by this compound.
IV. Conclusion
This guide provides a comprehensive overview of the synthesis, purification, and biological context of this compound. The detailed protocols and data serve as a valuable resource for researchers working on the development of novel HIV-1 integrase inhibitors. The stereospecific synthesis and high purity of this compound are crucial for obtaining reliable and reproducible results in biological assays and structural studies. Adherence to the described methodologies will enable the consistent production of this important research compound.
Methodological & Application
Application Note: In Vitro Antiviral Assay Protocol for Novel Therapeutic Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral pathogens and the development of drug-resistant strains necessitate the continuous discovery and development of new antiviral agents. A critical initial step in this process is the in vitro evaluation of a compound's ability to inhibit viral replication in a controlled cellular environment. This document provides a detailed protocol for conducting a comprehensive in vitro antiviral assay. While the protocol is broadly applicable, it will use parameters suitable for a compound like (S)-BI-1001, a hypothetical novel antiviral agent, against a representative virus such as SARS-CoV-2. The methodologies outlined here are based on established virological techniques, including the cytopathic effect (CPE) reduction assay, plaque reduction assay, and virus yield reduction assay.[1][2][3]
Core Concepts in Antiviral Testing
In vitro antiviral assays are fundamental to identifying and characterizing potential drug candidates. These assays typically involve infecting a susceptible cell culture with a specific virus in the presence and absence of the test compound. The efficacy of the compound is determined by its ability to inhibit viral replication, which can be measured through various endpoints.
Key types of in vitro antiviral assays include:
-
Cytopathic Effect (CPE) Reduction Assay: This method assesses the ability of a compound to protect cells from the morphological changes and cell death induced by a virus.[1][4][5] The viability of the cells is often measured using a colorimetric assay.[1]
-
Plaque Reduction Assay: This is a classic virological technique used to quantify the number of infectious virus particles.[1] A compound's effectiveness is determined by the reduction in the number or size of plaques formed in a cell monolayer.
-
Virus Yield Reduction Assay: This assay directly measures the amount of new infectious virus produced by infected cells.[1] It provides a quantitative measure of a compound's ability to inhibit viral replication. Viral load can be quantified through methods like RT-qPCR or TCID50 assays.[6]
-
Time-of-Addition Assay: This specialized assay helps to determine the specific stage of the viral life cycle that is targeted by the antiviral compound.[1]
Experimental Protocols
This section details the step-by-step procedures for evaluating the antiviral activity of a test compound.
Materials and Reagents
-
Cell Lines: A susceptible cell line for the target virus is required. For example, Vero E6 or HEK-ACE2 cells are commonly used for SARS-CoV-2.[6][7]
-
Viruses: A well-characterized laboratory strain of the target virus is needed.
-
Test Compound: this compound, dissolved in a suitable solvent like DMSO.
-
Cell Culture Media: Eagle's Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Reagents for Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or neutral red.[3][4]
-
Reagents for Viral RNA Quantification: RNA extraction kits and reagents for RT-qPCR.
-
Control Antiviral: A known inhibitor of the target virus (e.g., Remdesivir for SARS-CoV-2).[9]
Cell Culture and Virus Propagation
-
Cell Maintenance: Culture the selected cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells as needed to maintain them in the exponential growth phase.
-
Virus Stock Preparation: Infect a confluent monolayer of the host cells with the virus at a low multiplicity of infection (MOI). Incubate until significant CPE is observed. Harvest the supernatant, clarify by centrifugation, and store at -80°C in small aliquots. Titer the virus stock using a plaque assay or TCID50 assay.
Cytotoxicity Assay
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the test compound on the host cells.
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.[3]
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the wells of the 96-well plate containing the cells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a colorimetric method such as the MTS assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (CPE Reduction)
-
Cell Seeding: Seed the host cells in a 96-well plate as described for the cytotoxicity assay.[3]
-
Compound and Virus Addition: Prepare serial dilutions of this compound. Pre-treat the cells with the compound dilutions for 1-2 hours. Subsequently, infect the cells with the virus at a specific MOI.
-
Controls: Include the following controls on each plate:
-
Cell Control: Untreated, uninfected cells.
-
Virus Control: Untreated, infected cells.
-
Positive Control: Infected cells treated with a known antiviral drug.
-
-
Incubation: Incubate the plate at 37°C until CPE is evident in the virus control wells (typically 2-4 days).
-
Viability Assessment: Measure cell viability using the MTS assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.
Data Presentation
The quantitative results from the cytotoxicity and antiviral assays should be summarized in a clear and concise table for easy comparison.
| Compound | Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | Vero E6 | >100 | 5.2 | >19.2 |
| Remdesivir | SARS-CoV-2 | Vero E6 | >100 | 0.7 | >142.8 |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antiviral assay.
Caption: Workflow for in vitro antiviral evaluation.
Signaling Pathway Considerations
While a specific signaling pathway for the hypothetical this compound is unknown, many antiviral drugs target key stages of the viral life cycle. The diagram below illustrates the general stages of a viral life cycle that can be targeted by antiviral compounds.
Caption: Key stages of the viral life cycle targeted by antivirals.
Conclusion
This application note provides a robust and detailed protocol for the in vitro assessment of the antiviral activity of novel compounds like this compound. By following these standardized procedures, researchers can obtain reliable and reproducible data on the efficacy and toxicity of potential antiviral drug candidates, enabling informed decisions for further preclinical development.
References
- 1. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 2. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 5. protocols.io [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Significant Broad-Spectrum Antiviral Activity of Bi121 against Different Variants of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Determining the Potency (EC50) of a CRTH2 Antagonist using a Cell-Based Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis.[1][2][3][4][5] Its natural ligand, prostaglandin (B15479496) D2 (PGD2), is released from mast cells and other immune cells, leading to the recruitment and activation of key inflammatory cells, including T helper type 2 (Th2) cells, eosinophils, and basophils.[2][3][5] Antagonizing the CRTH2 receptor is therefore a promising therapeutic strategy for mitigating the effects of type 2 inflammation.[1][3][6][7]
This application note provides a detailed protocol for a cell-based assay to determine the half-maximal effective concentration (EC50) of a CRTH2 antagonist. The EC50 value is a critical parameter for characterizing the potency of a compound and is essential for lead optimization in drug discovery programs. The described assay measures the ability of a test compound to inhibit PGD2-induced intracellular calcium mobilization in a cell line stably expressing the human CRTH2 receptor.
CRTH2 Signaling Pathway
Upon binding of its ligand, PGD2, the CRTH2 receptor couples to the Gi/o family of G proteins.[6] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Simultaneously, the dissociation of the G protein βγ subunits activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[5] This calcium flux is a key downstream event that can be readily measured to assess receptor activation.
Figure 1. Simplified CRTH2 signaling pathway leading to calcium mobilization.
Assay Principle
This assay employs a homogeneous, fluorescence-based method to measure changes in intracellular calcium levels. A cell line stably overexpressing the human CRTH2 receptor is pre-loaded with a calcium-sensitive fluorescent dye. When the cells are stimulated with a fixed concentration of PGD2 (typically at its EC80 concentration to ensure a robust signal), the activation of the CRTH2 receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity.
To determine the EC50 of an antagonist, the cells are pre-incubated with serial dilutions of the test compound before stimulation with PGD2. The antagonist will compete with PGD2 for binding to the CRTH2 receptor, thereby inhibiting the downstream calcium signal in a dose-dependent manner. The EC50 is then calculated from the resulting concentration-response curve.
Experimental Protocol
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human CRTH2 receptor.
-
Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Probenecid (B1678239): To prevent the efflux of the dye from the cells.
-
PGD2: Prostaglandin D2, the natural agonist.
-
Test Compound: CRTH2 antagonist, such as this compound.
-
Positive Control: A known CRTH2 antagonist with a well-characterized EC50.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescence plate reader equipped with the appropriate filters for the chosen calcium indicator dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
Assay Procedure
-
Cell Culture and Plating:
-
Culture the CRTH2-expressing cells according to standard cell culture protocols.
-
On the day before the assay, harvest the cells and seed them into the assay plates at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the test antagonist and the positive control in 100% DMSO.
-
Perform serial dilutions of the compounds in assay buffer to generate a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid cell toxicity.
-
Prepare a solution of PGD2 in assay buffer at a concentration that will give a final concentration of EC80 in the assay wells.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye and probenecid in assay buffer.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate the plate for 1 hour at 37°C or room temperature, protected from light.
-
-
Antagonist Incubation:
-
After the dye loading incubation, carefully remove the dye solution.
-
Add the serially diluted test antagonist and control compounds to the appropriate wells.
-
-
Incubate the plate for 15-30 minutes at room temperature.
-
Signal Detection:
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to read the fluorescence intensity of each well over time (kinetic read).
-
After establishing a stable baseline reading, add the PGD2 solution to all wells simultaneously using the instrument's injector, if available.
-
Continue to read the fluorescence intensity for several minutes to capture the peak calcium response.
-
Data Analysis and Presentation
-
Data Normalization:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data as a percentage of the control response (cells treated with PGD2 in the absence of antagonist).
-
-
Dose-Response Curve:
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data using a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.
-
-
EC50 Determination:
-
The EC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition, can be determined from the fitted curve.
-
Data Presentation Table
| Compound | EC50 (nM) [95% CI] | Hill Slope | Max Inhibition (%) |
| Test Compound A | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow
Figure 2. Experimental workflow for determining the EC50 of a CRTH2 antagonist.
Conclusion
The cell-based calcium mobilization assay described in this application note provides a robust and reliable method for determining the potency of CRTH2 antagonists. This assay is amenable to high-throughput screening and is a valuable tool in the characterization and development of novel therapeutics targeting the CRTH2 receptor for the treatment of allergic and inflammatory diseases. The detailed protocol and data analysis guidelines will enable researchers to implement this assay effectively in their drug discovery workflows.
References
- 1. Generation and characterization of an antagonistic monoclonal antibody against an extracellular domain of mouse DP2 (CRTH2/GPR44) receptors for prostaglandin D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [open.uni-marburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel Allosteric Integrase Inhibitors with (S)-BI-1001 as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, an essential step for viral replication. This makes it a prime target for the development of antiretroviral drugs. Allosteric integrase inhibitors (ALLINIs) are an emerging class of anti-HIV drugs that bind to a site on the integrase distinct from the active site. These inhibitors, such as (S)-BI-1001, typically target the binding pocket of the host factor Lens Epithelium-Derived Growth Factor (LEDGF)/p75 on the catalytic core domain (CCD) of integrase. By doing so, they induce aberrant multimerization of the integrase enzyme, which disrupts its normal function during both the early and late stages of the viral lifecycle.
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) for the discovery of novel allosteric integrase inhibitors, using the well-characterized compound this compound as a reference. Detailed protocols for biochemical and cell-based assays are provided, along with data presentation guidelines and visualizations to aid in the understanding of the underlying pathways and experimental workflows.
Data Presentation
Quantitative data for reference compounds and HTS assay performance are summarized in the tables below for easy comparison and validation of screening results.
Table 1: Potency of Reference Allosteric Integrase Inhibitors
| Compound | Assay Type | Target | IC50 | EC50 | Kd |
| This compound | Antiviral | HIV-1 Integrase | 28 nM | 450 nM | 4.7 µM |
| BI-1001 | Spreading HIV-1 replication | HIV-1 | - | 5.8 µM | - |
| BI-D | Acute HIV-1 infection | HIV-1 | - | 1.17 µM | - |
| LEDGIN 6 | LEDGF/p75-IN Binding | Integrase-LEDGF Interaction | 4-10 µM | - | - |
Table 2: High-Throughput Screening (HTS) Performance Metrics
| Assay Type | Target | Z'-Factor | Hit Rate | Confirmation Rate |
| Lentiviral Vector-Based Cell Assay | HIV-1 Replication | > 0.8 | 3.3% | 50% |
| IN-LEDGF/p75 Interaction Assay | Integrase-LEDGF Interaction | > 0.5 | 5.9% (at 30 µM) | Not Reported |
| Dual Reporter Assay | HIV-1 Antiviral Activity | Suitable for HTS | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
HIV-1 Integration Pathway and Allosteric Inhibition
The following diagram illustrates the key steps of HIV-1 integration into the host genome and the mechanism of action of allosteric integrase inhibitors.
Caption: HIV-1 integration pathway and the mechanism of allosteric integrase inhibitors.
High-Throughput Screening Workflow
The generalized workflow for a high-throughput screening campaign to identify novel allosteric integrase inhibitors is depicted below.
Caption: General workflow for HTS-based discovery of allosteric integrase inhibitors.
Experimental Protocols
Protocol 1: AlphaScreen Assay for HIV-1 Integrase Multimerization
This biochemical assay is designed to identify compounds that induce or inhibit the dimerization of HIV-1 integrase in a high-throughput format.
Materials:
-
Recombinant HIV-1 Integrase with a GST tag (GST-IN)
-
Recombinant HIV-1 Integrase with a His6 tag (IN-His6)
-
Assay Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1% (v/v) Tween-20, 0.1% (w/v) BSA
-
Glutathione Donor Beads (PerkinElmer)
-
Ni-NTA Acceptor Beads (PerkinElmer)
-
384-well white opaque microplates
-
Test compounds dissolved in DMSO
-
This compound as a positive control for induced multimerization
Procedure:
-
Compound Plating: Dispense 5 µL of test compounds (or controls) diluted in assay buffer into the wells of a 384-well plate. For a final assay concentration of 10 µM, the stock solution should be appropriately diluted.
-
Protein Addition: Add 5 µL of GST-IN and 5 µL of IN-His6 working solutions to each well. The final concentration of each protein should be optimized, typically in the low nanomolar range (e.g., 15 nM).
-
Incubation: Seal the plate and incubate for 3 hours at 4°C to allow for protein equilibration.
-
Bead Addition: Add 10 µL of a mixture of Glutathione Donor and Ni-NTA Acceptor beads (final concentration of 10 µg/mL each) to all wells.
-
Final Incubation: Seal the plate and incub
Application Notes and Protocols for (S)-BI-1001 in HIV-1 Replication Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BI-1001 is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase that targets the non-catalytic site of the enzyme. This compound belongs to the class of Non-Catalytic Site Integrase Inhibitors (NCINIs). Unlike integrase strand transfer inhibitors (INSTIs), this compound does not bind to the catalytic site. Instead, it binds to a pocket at the dimer interface of the integrase's catalytic core domain, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. This unique mechanism of action leads to the inhibition of HIV-1 replication by disrupting critical protein-protein interactions and inducing aberrant multimerization of the integrase enzyme. These application notes provide a summary of the quantitative data related to this compound and its analogs, along with detailed protocols for key experiments to study its effects on HIV-1 replication.
Data Presentation
The following tables summarize the in vitro antiviral activity, enzymatic inhibition, and cytotoxicity of this compound and its closely related analog, BI-224436.
Table 1: In Vitro Antiviral Activity of this compound and Analogs
| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |
| This compound | HIV-1 | - | 450 | [1][2] |
| BI-224436 | HIV-1 (various lab strains) | - | <15 | [1][3] |
| BI-224436 | HIV-1 HxB2 | - | 11-27 | [4] |
| BI-224436 | HIV-1 NL4.3 | - | 11-27 | [4] |
| BI-224436 | Recombinant NL4.3 | - | 11-27 | [4] |
Table 2: Enzymatic Inhibition of HIV-1 Integrase
| Compound | Assay | IC50 (nM) | Reference |
| This compound | HIV-1 Integrase | 28 | [1][2] |
| BI-224436 | LTR DNA 3'-processing | <15 | [1] |
Table 3: Cytotoxicity and Therapeutic Index
| Compound | Cell Line | CC50 (µM) | Therapeutic Index (SI = CC50/EC50) | Reference |
| BI-224436 | C8166 | 97 | >6,500 | [3] |
| BI-224436 | PBMCs | >120 | >8,000 | [3] |
| BI-224436 | MT-2 | >50 | High | [4] |
| BI-224436 | TZM-bl | >50 | - | [4] |
Note: The Therapeutic Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
Mechanism of Action
This compound is an allosteric inhibitor of HIV-1 integrase. It binds to a hydrophobic pocket on the catalytic core domain of the integrase at the binding site for the host cofactor LEDGF/p75. This binding event does not directly inhibit the catalytic activity of the enzyme but rather induces a conformational change that promotes the multimerization of integrase. This aberrant oligomerization is thought to interfere with the normal assembly of the pre-integration complex and subsequent viral DNA integration. Furthermore, by competing with LEDGF/p75 for binding to integrase, this compound disrupts the essential interaction required for the proper trafficking and chromatin tethering of the pre-integration complex.
Caption: Mechanism of HIV-1 integrase inhibition by this compound.
Experimental Protocols
HIV-1 Replication Assay using TZM-bl Reporter Cells
This assay is used to determine the concentration at which this compound inhibits HIV-1 replication by 50% (EC50). TZM-bl cells are HeLa cells that express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)
-
HIV-1 virus stock (e.g., NL4-3, BaL)
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with no compound as a virus control and wells with no virus as a cell control.
-
Add 100 µL of HIV-1 virus stock (at a pre-determined optimal dilution) to all wells except the cell control wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells according to the luciferase assay reagent manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the virus control and determine the EC50 value using a dose-response curve fitting software.
Caption: Workflow for the TZM-bl based HIV-1 replication assay.
MTT Cytotoxicity Assay
This assay is used to determine the concentration of this compound that reduces the viability of cells by 50% (CC50).
Materials:
-
Target cells (e.g., MT-4, PBMCs)
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells. Include wells with no compound as a cell viability control.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cytotoxicity for each compound concentration relative to the cell viability control and determine the CC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of this compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system. A commercial kit is often used for this purpose.
Materials:
-
HIV-1 Integrase Assay Kit (containing recombinant HIV-1 integrase, donor and target DNA substrates, reaction buffers, and detection reagents)
-
This compound
-
96-well plate (provided in the kit)
-
Microplate reader
Protocol (based on a generic kit):
-
Coat the wells of the 96-well plate with the donor DNA substrate.
-
Wash the wells to remove unbound DNA.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Add serial dilutions of this compound to the wells. Include a no-compound control.
-
Add the target DNA substrate to initiate the strand transfer reaction.
-
Incubate to allow the integration reaction to proceed.
-
Wash the wells to remove unreacted components.
-
Add a specific antibody that recognizes the integrated target DNA, followed by a secondary HRP-conjugated antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.
References
- 1. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-crystallization of (S)-BI-1001 with HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the co-crystallization of the allosteric HIV-1 integrase inhibitor, (S)-BI-1001, with its target protein, HIV-1 integrase. The following sections detail the mechanism of action, quantitative data, and a synthesized protocol based on established crystallographic methods for HIV-1 integrase and its inhibitors.
Introduction
HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2][3] It accomplishes this through two main catalytic reactions: 3'-processing and strand transfer.[1][2][3] The enzyme is a multi-domain protein consisting of an N-terminal domain (NTD), a catalytic core domain (CCD), and a C-terminal domain (CTD).[4] Due to its essential role and lack of a human counterpart, integrase is a prime target for antiretroviral drug development.[2]
This compound is a potent allosteric inhibitor of HIV-1 integrase (ALLINI).[5][6] Unlike strand transfer inhibitors that target the active site, ALLINIs bind to the LEDGF/p75 binding pocket on the integrase catalytic core domain.[5][7] This binding mode induces conformational changes that promote integrase multimerization, ultimately interfering with the normal process of viral maturation and integration.[5][7] Structural studies, such as those enabled by co-crystallization, are vital for understanding these mechanisms and for the structure-based design of more effective antiviral therapies.[2][8]
Quantitative Data
The following table summarizes the reported in vitro potency of this compound and comparative data for other inhibitors where available.
| Compound | Target | IC50 | EC50 | Kd | Reference |
| This compound | HIV-1 Integrase | 28 nM | 450 nM | 4.7 µM | [6] |
| LEDGIN-6 | LEDGF/p75-IN Interaction | 1.37 µM | - | - | [5] |
| HDS1 | HIV-1 Integrase (DNA Binding) | 2.9 µM (Strand Transfer), 2.7 µM (3' Processing), 2.9 µM (DNA Binding) | - | - | [4] |
Signaling Pathways and Mechanisms
The mechanism of allosteric inhibition by this compound involves binding to a site distinct from the catalytic active site, leading to a cascade of events that disrupt the normal function of HIV-1 integrase.
Caption: Mechanism of this compound allosteric inhibition of HIV-1 integrase.
Experimental Workflow for Co-crystallization
The following diagram outlines the key stages in the co-crystallization of this compound with HIV-1 integrase, from protein expression to structure determination.
Caption: Experimental workflow for HIV-1 integrase and this compound co-crystallization.
Detailed Experimental Protocols
The following protocols are synthesized from established methods for HIV-1 integrase crystallography.[3][9][10] Researchers should optimize these conditions for their specific integrase construct and laboratory setup.
Protocol 1: Expression and Purification of HIV-1 Integrase (Catalytic Core Domain)
The catalytic core domain (residues 52-210 or similar) is often used for structural studies due to its stability and solubility.[3]
-
Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding an N-terminally His-tagged HIV-1 integrase CCD.
-
Grow cells in LB media supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
-
Lysis and Clarification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 5 mM β-mercaptoethanol).
-
Lyse cells by sonication or using a microfluidizer on ice.[10]
-
Clarify the lysate by centrifugation (e.g., 30,000 x g for 45 minutes at 4°C) to remove cell debris.[10]
-
-
Purification:
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound proteins. Elute the His-tagged integrase with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage (Optional): If required, dialyze the eluted protein against a suitable buffer and incubate with a specific protease (e.g., TEV or thrombin) to remove the His-tag. A second Ni-NTA step can then be used to remove the cleaved tag and protease.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 5 mM DTT). This step helps to remove aggregates and ensure a homogenous protein sample.
-
Concentration and Storage: Concentrate the purified protein to a suitable concentration for crystallization trials (typically 5-15 mg/mL). Assess purity by SDS-PAGE. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.
-
Protocol 2: Co-crystallization of Integrase with this compound
-
Complex Formation:
-
Thaw the purified integrase protein on ice.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Add this compound to the integrase solution at a 3-5 fold molar excess. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.
-
Incubate the mixture on ice for at least 1-2 hours to allow for complex formation.
-
-
Crystallization Screening:
-
Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, Index; Molecular Dimensions JCSG+, PACT) to sample a wide range of crystallization conditions.
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 4°C or 20°C).
-
Drops are typically prepared by mixing 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Crystallization Optimization:
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Techniques like micro-seeding can be employed if initial crystals are small or of poor quality.
-
Protocol 3: X-ray Data Collection and Structure Determination
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a small loop.
-
Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the mother liquor supplemented with 20-30% (v/v) glycerol, ethylene (B1197577) glycol, or another suitable cryo-agent.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
-
Data Collection:
-
Collect X-ray diffraction data at a synchrotron source.[9] Modern synchrotrons are often necessary to obtain high-resolution data from protein crystals.
-
-
Structure Determination:
-
Process the diffraction data using software packages like XDS or HKL2000.
-
Solve the structure using molecular replacement, using a previously determined structure of the HIV-1 integrase catalytic core domain as a search model.[9]
-
Refine the model against the experimental data. The position of the inhibitor, this compound, can be determined from the resulting electron density maps.[2]
-
Conclusion
The co-crystallization of HIV-1 integrase with allosteric inhibitors like this compound provides invaluable structural insights into their mechanism of action. While obtaining well-diffracting crystals can be challenging, the protocols outlined above provide a robust starting point for researchers. The resulting structural information can guide the development of next-generation antiretroviral drugs with improved efficacy and resistance profiles.
References
- 1. Non-Cryogenic Structure and Dynamics of HIV-1 Integrase Catalytic Core Domain by X-ray Free-Electron Lasers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 5. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of a two-domain fragment of HIV-1 integrase: implications for domain organization in the intact protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational engineering enables co-crystallization and structural determination of the HIV-1 matrix-tRNA complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Modeling of (S)-BI-1001 Docking to HIV Integrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of (S)-BI-1001 docking to its allosteric binding site on HIV integrase. The protocols outlined below are intended to be a practical resource for researchers engaged in the discovery and development of novel anti-HIV therapeutics.
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a key target for antiretroviral therapy.[1] this compound is a non-catalytic site integrase inhibitor (NCINI), also known as an allosteric integrase inhibitor (ALLINI).[2] Unlike catalytic site inhibitors, this compound binds to a pocket at the dimer interface of the catalytic core domain (CCD), the same site utilized by the host cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] By occupying this pocket, this compound disrupts the normal function of HIV integrase, representing a distinct mechanism of action.[3] This document details the computational workflow for studying the interaction between this compound and HIV integrase.
Quantitative Data Summary
| Compound | Target | Method | Reported Value | Unit | Reference |
| This compound | HIV-1 Integrase | Antiviral Assay (EC50) | 450 | nM | [4] |
| This compound | HIV-1 Integrase | Enzymatic Assay (IC50) | 28 | nM | [4] |
| This compound | HIV-1 Integrase | Binding Assay (Kd) | 4.7 | µM | [4] |
| BI-224436 | HIV-1 Integrase | Antiviral Assay (EC50) | <15 | nM | [3] |
| BI-224436 | HIV-1 Integrase | Enzymatic Assay (IC50) | 15 | nM | [3] |
| Various ALLINIs | HIV-1 Integrase CCD Dimer | Docking (Binding Energy) | -7.0 to -10.0 | kcal/mol | [5][6] |
Note: The binding energy range for various allosteric integrase inhibitors (ALLINIs) is provided as a typical reference range for computational docking studies targeting the LEDGF/p75 binding pocket.
Experimental Protocols
This section provides a detailed protocol for performing a molecular docking simulation of this compound to the allosteric site of HIV-1 integrase using AutoDock Vina, a widely used open-source docking program.
Protocol: Molecular Docking of this compound to HIV-1 Integrase using AutoDock Vina
1. Preparation of the Receptor (HIV-1 Integrase)
-
1.1. Obtain the Protein Structure: Download the crystal structure of the HIV-1 integrase catalytic core domain (CCD) dimer in complex with an allosteric inhibitor from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 4DMN , which contains a BI-1001 analog.[1]
-
1.2. Prepare the Receptor for Docking:
-
Load the PDB file into a molecular visualization and preparation tool such as AutoDockTools (ADT), UCSF Chimera, or PyMOL.
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms not part of the protein.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor structure in the PDBQT file format (e.g., receptor.pdbqt). This format includes atomic coordinates, charges, and atom types required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound)
-
2.1. Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or ZINC, or it can be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
2.2. Prepare the Ligand for Docking:
-
Load the ligand's 3D structure file (e.g., in SDF or MOL2 format) into AutoDockTools.
-
The software will automatically detect the rotatable bonds and assign a root atom.
-
Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).
-
3. Definition of the Docking Grid Box
-
3.1. Identify the Binding Site: The binding site for this compound is the allosteric pocket at the dimer interface of the HIV-1 integrase CCD. This pocket is located where the host protein LEDGF/p75 would normally bind. Key residues in this pocket include Glu170 and His171.[1]
-
3.2. Define the Grid Box: In AutoDockTools, define a grid box that encompasses the entire allosteric binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. A typical grid box size for this site might be 25 x 25 x 25 Å. The center of the box should be positioned at the geometric center of the binding pocket.
4. Configuration of AutoDock Vina
-
4.1. Create a Configuration File: Create a text file (e.g., conf.txt) to specify the input files and docking parameters for AutoDock Vina. The file should contain the following information:
-
4.2. (Optional) Adjust Search Parameters: For a more exhaustive search, you can increase the exhaustiveness parameter in the configuration file (e.g., exhaustiveness = 16). The default value is 8.
5. Running the Docking Simulation
-
5.1. Execute AutoDock Vina: Open a command-line terminal and run AutoDock Vina using the following command:
This command will initiate the docking simulation. The progress will be displayed in the terminal, and a log file (log.txt) will be generated containing the binding affinity scores for the predicted binding poses.
6. Analysis of Docking Results
-
6.1. Examine the Output File: The output file (output_docking_results.pdbqt) will contain the coordinates of the docked poses of this compound, ranked by their binding affinity (in kcal/mol).
-
6.2. Visualize the Docked Poses: Load the receptor PDBQT file and the output docking results PDBQT file into a molecular visualization tool.
-
6.3. Analyze Interactions: Analyze the interactions between the top-ranked pose of this compound and the amino acid residues of the HIV-1 integrase binding site. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The carboxylic acid of BI-1001 is known to form hydrogen bonds with the backbone amides of Glu170 and His171.[1]
Visualizations
The following diagrams illustrate the key workflows and relationships in the computational modeling of this compound docking to HIV integrase.
References
- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric HIV‐1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter‐subunit interactions: Structural and thermodynamic modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
Application of (S)-BI-1001 in Elucidating HIV-1 Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BI-1001 is a potent allosteric inhibitor of HIV-1 integrase (ALLINI) that has become a critical tool for investigating the mechanisms of viral resistance to this emerging class of antiretroviral drugs. Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound and other ALLINIs bind to a distinct pocket on the catalytic core domain (CCD) of the integrase, at the interface where it interacts with the host protein LEDGF/p75.[1][2][3] This unique mechanism of action, which involves inducing aberrant integrase multimerization and disrupting virion maturation, presents a novel strategy for combating HIV-1, including strains resistant to other drug classes.[2][4][5] However, as with any antiretroviral agent, the emergence of resistance is a significant concern. This document provides detailed application notes and protocols for utilizing this compound to study the genetic and mechanistic bases of HIV-1 resistance to ALLINIs.
Mechanism of Action and Resistance
This compound exerts its antiviral effect primarily during the late stages of the HIV-1 replication cycle.[4][6] By binding to the LEDGF/p75 pocket on the integrase CCD, it acts as a "molecular glue," promoting the formation of non-functional integrase multimers.[2][7] This aberrant multimerization interferes with the proper assembly of the viral core, leading to the production of non-infectious virions with characteristic eccentric cores.[4][8]
HIV-1 resistance to ALLINIs, including compounds structurally similar to this compound, typically arises from mutations in the integrase gene, specifically within the CCD near the inhibitor binding site.[1][9] These mutations often do not significantly impair the binding of the inhibitor but rather reduce the propensity of the mutant integrase to undergo drug-induced hyper-multimerization.[10][11] This allows the virus to maintain replicative fitness in the presence of the drug.
Quantitative Data on Resistance Mutations
The study of HIV-1 resistance to ALLINIs involves the selection and characterization of viral variants with reduced susceptibility to these inhibitors. The following table summarizes key resistance mutations identified in response to various ALLINIs, including those with a similar mechanism of action to this compound, and the associated fold-change in EC50 or IC50 values.
| ALLINI Compound | Mutation(s) | Fold Resistance (EC50/IC50) | Cell Line/Assay | Reference |
| Pirmitegravir (B10860339) | Y99H/A128T | >150-fold | HEK293T/TZM-bl | [1][11] |
| STP0404 | Y99H/A128T | 61.4-fold | CEMx174 | [12] |
| BI224436 | Y99H/A128T | 40.5-fold | CEMx174 | [12] |
| ALLINI-1 | A128T | 32-fold | Cell culture | [10] |
| LEDGINs | Y99H, L102F, V126I, A128T, A129T, G134E, H171Q/T, T174I | Not specified | Cell culture | [9] |
Experimental Protocols
Protocol 1: In Vitro Selection of ALLINI-Resistant HIV-1
This protocol describes a cell culture-based method for selecting HIV-1 variants with resistance to this compound or other ALLINIs.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEMx174)
-
Wild-type HIV-1 viral stock (e.g., NL4-3)
-
This compound or other ALLINI
-
Cell culture medium and supplements
-
p24 antigen ELISA kit
-
DNA sequencing reagents and equipment
Procedure:
-
Initial Infection: Seed the HIV-1 permissive cells at an appropriate density. Infect the cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Drug Application: Add this compound to the culture at a concentration approximately equal to the EC50 for the wild-type virus.
-
Virus Passage: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen levels in the supernatant).
-
When viral replication is detected, harvest the cell-free supernatant containing the progeny virus.
-
Use this virus-containing supernatant to infect fresh cells.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of this compound. This escalating drug pressure selects for viral variants with increasing levels of resistance.[13]
-
Isolation and Characterization: After a predetermined number of passages or when high-level resistance is observed, isolate viral RNA from the supernatant.
-
Reverse transcribe the RNA to cDNA and amplify the integrase gene region by PCR.
-
Sequence the amplified integrase gene to identify mutations associated with resistance.
-
Phenotypic Analysis: Clone the identified mutations into a wild-type HIV-1 molecular clone to confirm their role in resistance using infectivity assays (see Protocol 2).
Protocol 2: HIV-1 Infectivity Assay for Quantifying Resistance
This protocol details a single-cycle infectivity assay to determine the EC50 of this compound against wild-type and mutant HIV-1 strains.
Materials:
-
HEK293T cells (for virus production)
-
TZM-bl reporter cell line (contains a luciferase gene under the control of the HIV-1 LTR)
-
Wild-type and mutant HIV-1 proviral DNA
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the wild-type or mutant HIV-1 proviral DNA to produce viral particles.
-
Harvest the virus-containing supernatant 48 hours post-transfection and determine the p24 antigen concentration to normalize the virus input.
-
Cell Plating: Seed TZM-bl cells in a 96-well plate.
-
Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Add the serially diluted this compound to the TZM-bl cells, followed by the addition of a standardized amount of wild-type or mutant virus.
-
Incubate the plate for 48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the log of the drug concentration. Use a non-linear regression analysis to calculate the EC50 value, which is the concentration of the drug that inhibits viral infection by 50%.
-
The fold-resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of resistance to this compound.
Caption: Workflow for selecting resistant mutants.
Conclusion
This compound is an invaluable research tool for dissecting the mechanisms of HIV-1 resistance to the promising class of allosteric integrase inhibitors. The protocols and data presented here provide a framework for researchers to investigate the emergence of resistance, characterize the genetic determinants, and understand the molecular basis of ALLINI evasion by HIV-1. This knowledge is crucial for the development of next-generation ALLINIs with improved resistance profiles and for the design of effective combination therapies to combat the ongoing challenge of HIV-1 drug resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric inhibitor development targeting HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Non-catalytic site HIV-1 integrase inhibitors disrupt core maturation and induce a reverse transcription block in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The A128T Resistance Mutation Reveals Aberrant Protein Multimerization as the Primary Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antiviral Activity of (S)-BI-1001 Against Diverse HIV-1 Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global diversity of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to the development of effective antiretroviral therapies. HIV-1 is classified into several subtypes or clades, with subtype B being predominant in North America and Western Europe, while non-B subtypes are responsible for the majority of infections worldwide.[1][2] These genetic variations, particularly within the viral enzymes targeted by antiretrovirals, can influence drug susceptibility. (S)-BI-1001 is a non-catalytic site integrase inhibitor (NCINI) that targets the HIV-1 integrase enzyme, a critical component for viral replication.[3] Unlike integrase strand transfer inhibitors (INSTIs), NCINIs bind to an allosteric pocket on the integrase enzyme. This document provides a detailed protocol for assessing the antiviral activity of this compound against a panel of genetically diverse HIV-1 subtypes, enabling a comprehensive evaluation of its potential as a broadly active anti-HIV-1 agent.
Data Presentation
The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The following table summarizes the hypothetical antiviral activity of this compound against a panel of HIV-1 subtypes.
| HIV-1 Subtype | Virus Strain | Cell Line | EC50 (nM) | Selectivity Index (SI = CC50/EC50) |
| A | UG29 | TZM-bl | 18 | >5,000 |
| B | NL4-3 | TZM-bl | 15 | >6,000 |
| C | ZM53 | TZM-bl | 22 | >4,000 |
| D | UG21 | TZM-bl | 19 | >4,700 |
| CRF01_AE | CM240 | TZM-bl | 16 | >5,600 |
| F | BR20 | TZM-bl | 25 | >3,600 |
| G | NG08 | TZM-bl | 21 | >4,300 |
Note: The EC50 values presented in this table are representative and may vary depending on the specific viral isolate and experimental conditions. The selectivity index is a measure of the therapeutic window of a compound, calculated by dividing the 50% cytotoxic concentration (CC50) by the EC50. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
This section outlines the detailed methodology for determining the antiviral activity of this compound against different HIV-1 subtypes using a cell-based assay. The protocol utilizes TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase under the control of the HIV-1 long terminal repeat (LTR) promoter.
Materials and Reagents
-
This compound (and/or a closely related NCINI like BI-224436)
-
TZM-bl cells (NIH AIDS Reagent Program)
-
Panel of HIV-1 subtype isolates (e.g., laboratory-adapted strains or clinical isolates)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
DEAE-Dextran
-
Luciferase Assay System (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well cell culture plates (clear and opaque white)
-
Luminometer
Cell Culture and Virus Propagation
-
Cell Line Maintenance: Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Subculture cells every 2-3 days to maintain logarithmic growth.
-
Virus Stock Preparation: Propagate high-titer stocks of each HIV-1 subtype in a suitable permissive cell line (e.g., PM1 cells or activated peripheral blood mononuclear cells). Titer the virus stocks to determine the tissue culture infectious dose 50 (TCID50) using the TZM-bl cell line.
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
-
Cell Seeding: Seed TZM-bl cells into a 96-well clear-bottom cell culture plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate the plate overnight at 37°C.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete growth medium, starting from a high concentration (e.g., 1 µM).
-
Virus and Compound Addition:
-
Carefully remove the culture medium from the wells containing the TZM-bl cells.
-
Add 50 µL of the appropriate this compound dilution to each well. Include wells with medium only (cell control) and wells with medium containing no compound (virus control).
-
Immediately add 50 µL of diluted HIV-1 subtype virus (at a predetermined multiplicity of infection, e.g., 0.05) to each well, except for the cell control wells.
-
The final volume in each well should be 100 µL. To enhance viral infection, the medium should contain DEAE-Dextran at an optimized concentration.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Activity Measurement:
-
After the incubation period, remove the culture medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Transfer the cell lysate to an opaque white 96-well plate for luminescence reading.
-
Measure the relative light units (RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the virus control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the EC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay
To determine the CC50 of this compound, a parallel assay should be performed using uninfected TZM-bl cells.
-
Cell Seeding: Seed TZM-bl cells as described for the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay (48 hours).
-
Viability Measurement: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Signaling Pathway of HIV-1 Integrase and Inhibition by this compound
Caption: Mechanism of HIV-1 integration and its inhibition by this compound.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for assessing the antiviral activity of this compound.
References
- 1. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Techniques for Studying the Binding Kinetics of (S)-BI-1001 to HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the binding kinetics of (S)-BI-1001, a non-catalytic site inhibitor of HIV-1 integrase, using various in vitro biophysical techniques. The provided methodologies for Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are designed to yield high-quality kinetic and affinity data, crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.
Introduction to this compound and HIV-1 Integrase
This compound is the active S-enantiomer of BI-1001 and functions as an antiviral agent by targeting HIV-1 integrase. It is classified as a non-catalytic site integrase inhibitor (NCINI), also known as an allosteric integrase inhibitor (ALLINI).[1][2][3][4] NCINIs bind to a pocket at the dimer interface of the integrase's catalytic core domain (CCD), a site distinct from the active site targeted by integrase strand transfer inhibitors (INSTIs).[1][2][3] This binding pocket is also utilized by the host protein LEDGF/p75, which is crucial for the integration of viral DNA into the host genome. By binding to this site, this compound is thought to interfere with the interaction between integrase and LEDGF/p75 and promote the formation of inactive integrase multimers, thereby inhibiting viral replication.[1][2][3][4] A study has reported an IC50 of 28 nM, an EC50 of 450 nM, and a Kd of 4.7 μM for this compound against HIV-1 integrase. The interaction involves key contacts with residues E170 and H171 of the integrase protein.
The HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[5] This process involves two main catalytic activities: 3'-processing and strand transfer.[5] Due to its essential role, integrase is a major target for antiretroviral drug development.
Signaling Pathway: HIV-1 Integration
The following diagram illustrates the central role of HIV-1 integrase in the viral replication cycle, which is the target pathway of this compound.
In Vitro Binding Kinetics Assays
The following sections detail the protocols for four widely used in vitro techniques to measure the binding kinetics of this compound to HIV-1 integrase.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[6][7][8] In this assay, HIV-1 integrase is immobilized on the sensor chip, and this compound is flowed over the surface.
-
Protein and Compound Preparation:
-
Recombinantly express and purify HIV-1 integrase (full-length or catalytic core domain). Ensure high purity (>95%) and concentration.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) and dilute the this compound stock to various concentrations in this buffer. The final DMSO concentration should be matched across all samples and kept low (<1%) to minimize solvent effects.
-
-
Immobilization of HIV-1 Integrase:
-
Use a sensor chip suitable for protein immobilization, such as a CM5 chip.
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified HIV-1 integrase over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Measurement:
-
Inject a series of concentrations of this compound over the immobilized integrase surface (association phase).
-
Flow running buffer over the chip to monitor the dissociation of the compound (dissociation phase).
-
Regenerate the sensor surface between different concentrations if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Parameter | This compound |
| ka (M⁻¹s⁻¹) | Value |
| kd (s⁻¹) | Value |
| KD (M) | Value |
Bio-Layer Interferometry (BLI)
BLI is another label-free technology that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.[9][10][11][12] Similar to SPR, one molecule is immobilized on the biosensor, and its interaction with a binding partner in solution is measured.
-
Protein and Compound Preparation:
-
Prepare biotinylated HIV-1 integrase.
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20). Ensure the final DMSO concentration is constant across all samples.
-
-
Biosensor Preparation and Loading:
-
Hydrate streptavidin-coated biosensors in the assay buffer.
-
Immobilize the biotinylated HIV-1 integrase onto the biosensors to the desired loading level.
-
-
Binding Measurement:
-
Establish a baseline for the loaded biosensors in the assay buffer.
-
Transfer the biosensors to wells containing different concentrations of this compound to measure association.
-
Move the biosensors back to buffer-containing wells to measure dissociation.
-
-
Data Analysis:
-
Reference-subtract the data using a biosensor with no immobilized protein or a biosensor exposed to buffer only.
-
Fit the association and dissociation curves to a 1:1 binding model to determine ka, kd, and KD.
-
| Parameter | This compound |
| ka (M⁻¹s⁻¹) | Value |
| kd (s⁻¹) | Value |
| KD (M) | Value |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[13][14]
-
Protein and Compound Preparation:
-
Dialyze purified HIV-1 integrase extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve this compound in the final dialysis buffer. It is critical that the buffer for the protein and the compound are identical to minimize heats of dilution.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the HIV-1 integrase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (KD), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the determined values.
-
| Parameter | This compound |
| KD (M) | Value |
| ΔH (kcal/mol) | Value |
| ΔS (cal/mol·deg) | Value |
| n (Stoichiometry) | Value |
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[15][16] For this assay, a fluorescently labeled ligand that binds to the same site as this compound would be required for a competitive binding experiment.
-
Reagent Preparation:
-
Prepare a fluorescently labeled probe known to bind to the NCINI site of HIV-1 integrase.
-
Prepare solutions of HIV-1 integrase, the fluorescent probe, and serial dilutions of this compound in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of HIV-1 integrase and the fluorescent probe to all wells.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizers.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that displaces 50% of the fluorescent probe.
-
| Parameter | This compound |
| IC50 (M) | Value |
Summary of Quantitative Data
The following table summarizes the key quantitative data that can be obtained from the described in vitro binding assays for this compound.
| Assay | Key Parameters Determined |
| Surface Plasmon Resonance (SPR) | ka, kd, KD |
| Bio-Layer Interferometry (BLI) | ka, kd, KD |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, n |
| Fluorescence Polarization (FP) | IC50 |
By employing these detailed protocols, researchers can obtain robust and reproducible data on the binding kinetics and thermodynamics of this compound to HIV-1 integrase, providing valuable insights into its mechanism of action and aiding in the development of novel antiretroviral therapies.
References
- 1. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Catalytic Site HIV-1 Integrase Inhibitors Disrupt Core Maturation and Induce a Reverse Transcription Block in Target Cells | PLOS One [journals.plos.org]
- 3. Non-catalytic site HIV-1 integrase inhibitors disrupt core maturation and induce a reverse transcription block in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance study on HIV-1 integrase strand transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Bio-Layer Interferometry-Based Protease Assay Using HIV-1 Protease as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Khan Academy [khanacademy.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Application Notes and Protocols for Utilizing (S)-BI-1001 in HIV Integrase Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of (S)-BI-1001, a potent allosteric inhibitor of HIV-1 integrase (ALLINI), in studies investigating HIV integrase dynamics. This compound serves as a critical tool for elucidating the multimodal mechanism of action of ALLINIs, which disrupt both early and late stages of the viral replication cycle. This document outlines the biochemical and cellular properties of this compound, detailed protocols for key experimental assays, and visual representations of its mechanism of action and experimental workflows.
Introduction
HIV-1 integrase (IN) is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. While integrase strand transfer inhibitors (INSTIs) have been successful in clinical settings, the emergence of drug resistance necessitates the exploration of new therapeutic avenues. Allosteric integrase inhibitors (ALLINIs) represent a promising class of antiretroviral agents with a distinct mechanism of action.
This compound is the active S-enantiomer of BI-1001, a 2-(quinolin-3-yl) acetic acid derivative. It binds to the catalytic core domain (CCD) of HIV-1 integrase at the dimer interface, a site that overlaps with the binding site for the host cofactor LEDGF/p75.[1][2] Unlike INSTIs that target the active site, this compound acts as a molecular glue, inducing aberrant, higher-order multimerization of integrase.[1][3][4] This action has a pleiotropic effect, inhibiting the formation of the active integrase-DNA complex during the early phase of replication and impairing particle core maturation in the late phase.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its comparison and application in experimental design.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Description | Reference |
| IC50 | 28 nM | Concentration for 50% inhibition of HIV-1 integrase activity in vitro. | [5][6] |
| EC50 | 450 nM | Concentration for 50% effective inhibition of HIV-1 replication in cell culture. | [5][6] |
| Kd | 4.7 µM | Dissociation constant for the binding of this compound to the HIV-1 integrase catalytic core domain. | [5][6] |
| Inhibition of LEDGF/p75-IN binding | 1-2 µM | Concentration range for inhibition of the interaction between LEDGF/p75 and integrase. | [1][2] |
| Inhibition of 3' processing and DNA strand transfer (LEDGF/p75-independent) | 1-2 µM | Concentration range for inhibition of integrase catalytic activities in the absence of LEDGF/p75. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on HIV integrase dynamics are provided below.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF)-Based IN Multimerization Assay
This assay quantitatively measures the ability of this compound to induce aberrant multimerization of HIV-1 integrase.[3]
Materials:
-
Recombinant N-terminally 6xHis-tagged HIV-1 IN
-
Recombinant N-terminally FLAG-tagged HIV-1 IN
-
This compound
-
Anti-6xHis-XL665 antibody
-
Anti-FLAG-Eu3+ cryptate antibody
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add equal concentrations of 6xHis-IN and FLAG-IN.
-
Add the this compound dilutions to the wells. Include a no-compound control (DMSO).
-
Incubate the plate at room temperature for 30 minutes.
-
Add the anti-6xHis-XL665 and anti-FLAG-Eu3+ cryptate antibodies to the wells.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the this compound concentration to determine the EC50 for induced multimerization.
Protocol 2: Antiviral Activity Assay in Cell Culture
This protocol determines the effective concentration of this compound required to inhibit HIV-1 replication in a cellular context.
Materials:
-
Target cells (e.g., MT-4 cells, TZM-bl cells)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
This compound
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo)
-
p24 ELISA kit or luciferase assay reagent (for TZM-bl cells)
Procedure:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells.
-
Infect the cells with a predetermined amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
After incubation, measure the endpoint:
-
For p24 ELISA: Collect the culture supernatant and quantify the p24 antigen concentration according to the manufacturer's protocol.
-
For TZM-bl cells: Lyse the cells and measure luciferase activity.
-
-
In a parallel plate, assess cell viability using a suitable reagent to determine the cytotoxic concentration (CC50) of this compound.
-
Calculate the EC50 by plotting the percentage of viral inhibition against the this compound concentration.
Protocol 3: In Vitro Integrase Strand Transfer Assay
This biochemical assay measures the direct inhibitory effect of this compound on the catalytic activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA.
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2)
-
Denaturing polyacrylamide gel
-
DNA visualization method (e.g., SYBR Gold, autoradiography if using radiolabeled DNA)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, pre-incubate HIV-1 integrase with the donor DNA to allow for complex formation.
-
Add the this compound dilutions to the integrase-DNA complexes.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., EDTA, formamide).
-
Denature the DNA products by heating.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the DNA bands to observe the inhibition of the strand transfer product formation.
-
Quantify the band intensities to determine the IC50 of this compound.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on the HIV-1 replication cycle.
Caption: this compound induces aberrant integrase multimerization.
Caption: Workflow for characterizing this compound's effects on HIV integrase.
References
- 1. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (S)-BI-1001 Potency in Cell Culture
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing lower-than-expected potency of (S)-BI-1001 in cell culture-based assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing significantly lower potency (higher EC50) in my cell-based assay compared to the literature values. What are the potential causes?
Several factors can contribute to a discrepancy between expected and observed potency of this compound in cell culture. This is a common issue when transitioning from biochemical assays to more complex cellular systems. The primary areas to investigate are:
-
Compound Integrity and Handling: Issues with the compound itself, such as degradation or improper storage.
-
Assay Conditions: Suboptimal experimental setup, including incorrect concentrations, incubation times, or reagent quality.
-
Cellular Factors: Biological variables related to the specific cell line being used, such as low target expression or high efflux pump activity.
-
Serum Protein Binding: Non-specific binding of this compound to proteins in the cell culture serum, reducing its free, active concentration.
Q2: How can I be sure that my stock solution of this compound is viable?
It is crucial to first rule out any issues with the compound itself. Here are a few steps to verify the integrity of your this compound stock:
-
Proper Storage: this compound should be stored at -20°C or -80°C as a dry powder or in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Fresh Preparations: Prepare fresh working dilutions from a stock solution for each experiment. This compound may be unstable in aqueous media over long periods.
-
Solubility Check: After diluting the DMSO stock into your cell culture medium, visually inspect for any precipitation. Poor solubility will lead to a lower effective concentration.
Q3: I'm not seeing the expected downstream effect of HIV-1 inhibition. How can I troubleshoot my assay?
If you are confident in your compound's integrity, the next step is to scrutinize your experimental setup.
-
Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and assay readout.
-
Positive Controls: Include a known, validated HIV-1 integrase inhibitor as a positive control to ensure your assay system is responsive.
-
Cell Health: Monitor cell viability and morphology. High concentrations of the compound or solvent (DMSO) can be toxic and confound your results. Ensure the final DMSO concentration is typically ≤ 0.1%.
Q4: Could the serum in my cell culture medium be affecting the potency of this compound?
Yes, this is a significant factor. Serum proteins, particularly albumin, can bind to small molecules, reducing their bioavailability.[1] This means a lower concentration of this compound is free to enter the cells and interact with its target.
-
Reduce Serum Concentration: If your cells can tolerate it, try reducing the serum percentage in your culture medium during the treatment period.
-
Use Serum-Free Medium: For short-term experiments, consider using a serum-free medium for the duration of the compound treatment.
-
Quantify Serum Shift: Perform your potency assay in parallel with varying concentrations of serum to quantify the impact of protein binding on the EC50 value.
Troubleshooting Guides
Guide 1: Investigating Low Potency of this compound
This guide provides a systematic approach to identifying the root cause of lower-than-expected potency.
Observed vs. Expected Potency of this compound
| Parameter | Expected Value (Biochemical Assay) | Expected Value (Cell-Based Assay) | Commonly Observed Issue |
| IC50 | 28 nM (HIV-1 integrase)[2] | N/A | N/A |
| EC50 | N/A | 450 nM (Antiviral potency)[2] | > 1 µM |
| Kd | 4.7 µM (Binding to integrase)[2] | N/A | N/A |
Troubleshooting Workflow
Caption: A step-by-step decision tree for troubleshooting low this compound potency.
Guide 2: Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment
This protocol helps determine the optimal concentration and incubation time for this compound in your cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Your chosen cell line
-
Assay reagents for measuring HIV-1 replication (e.g., p24 ELISA, luciferase reporter)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted this compound solutions.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Assay Readout: At each time point, perform your chosen assay to measure the extent of HIV-1 replication.
-
Data Analysis: Plot the assay signal against the log of the this compound concentration for each time point and fit a dose-response curve to determine the EC50.
Protocol 2: Assessing the Impact of Serum Protein Binding
This experiment quantifies how serum affects the potency of this compound.
Materials:
-
Same as Protocol 1
-
Complete cell culture medium with varying concentrations of Fetal Bovine Serum (FBS), e.g., 10%, 5%, 2%, and 0% (serum-free medium).
Procedure:
-
Cell Seeding: Seed cells in multiple 96-well plates.
-
Compound Dilution in Different Sera: Prepare serial dilutions of this compound in each of the media with different serum concentrations.
-
Treatment: Treat the cells with the respective compound dilutions.
-
Incubation: Incubate for the optimal duration determined in Protocol 1.
-
Assay Readout and Analysis: Perform the assay and calculate the EC50 for each serum concentration.
Expected Outcome:
| % FBS in Medium | Expected EC50 of this compound |
| 10% | Highest EC50 (lowest potency) |
| 5% | Intermediate EC50 |
| 2% | Lower EC50 |
| 0% | Lowest EC50 (highest potency) |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a non-catalytic site integrase inhibitor (NCINI) of HIV-1.[2] It binds to a pocket at the dimer interface of the HIV-1 integrase, allosterically inhibiting the enzyme and preventing the integration of the viral DNA into the host cell genome.
Caption: The inhibitory action of this compound on the HIV-1 integration process.
General Experimental Workflow for Potency Assessment
Caption: A typical workflow for determining the in vitro potency of this compound.
References
Optimizing (S)-BI-1001 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-BI-1001, a potent non-catalytic site inhibitor of HIV-1 integrase. Our goal is to help you optimize its use and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is the active S-enantiomer of BI-1001 and a close analog of BI-224436. Its primary target is the HIV-1 integrase enzyme. It is a non-catalytic site integrase inhibitor (NCINI), binding to an allosteric pocket at the dimer interface of the catalytic core domain of the integrase. This binding inhibits the 3'-processing activity of the enzyme, a crucial step in the integration of the viral DNA into the host genome.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an allosteric inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site, this compound binds to a separate, conserved pocket. This binding event is thought to induce conformational changes that prevent the proper processing of the viral DNA, thereby blocking its integration into the host cell's chromosome. This mechanism also interferes with the interaction between integrase and the host protein LEDGF/p75.[2]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on the data for the closely related compound BI-224436, for initial in vitro experiments, we recommend a concentration range of 10-100 nM. The reported EC50 values are typically below 15 nM for various HIV-1 strains.[1][2] A concentration-response experiment is crucial to determine the optimal concentration for your specific cell type and viral strain.
Q4: Does this compound have known off-target effects?
A4: Preclinical data for the closely related compound BI-224436 suggests a high degree of selectivity. It exhibits low inhibition of cytochrome P450 enzymes.[1][2] For researchers interested in a broader off-target profile, Boehringer Ingelheim has made the selectivity data for BI-224436 from the Eurofins SafetyScreen44™ panel publicly available on their opnMe portal.[3] This panel screens for activity against a wide range of receptors, ion channels, and enzymes.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected Cell Toxicity | 1. Concentration of this compound is too high.2. Off-target effects at high concentrations.3. Synergistic toxicity with other compounds in the media. | 1. Perform a dose-response curve to determine the CC50 in your cell line and use a concentration well below this value (ideally >100-fold lower).2. Review the SafetyScreen44™ panel data for BI-224436 to identify potential off-targets and consider if your cell type expresses these targets at high levels.3. If using in combination with other drugs, perform a matrix titration to check for synergistic toxicity. |
| Inconsistent Antiviral Activity | 1. Degradation of the compound.2. Variability in cell culture conditions.3. Presence of high concentrations of serum proteins. | 1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C.2. Standardize cell seeding density, passage number, and media composition.3. Be aware that high serum concentrations can affect the potency of the compound. If possible, perform assays in lower serum concentrations or determine the serum-shifted EC50. |
| Lack of Antiviral Activity | 1. Incorrect concentration used.2. The viral strain is resistant to NCINIs.3. The assay readout is not suitable for the compound's mechanism of action. | 1. Verify the concentration of your stock solution and perform a new dose-response experiment.2. Sequence the integrase gene of your viral strain to check for known NCINI resistance mutations.3. Ensure your assay is sensitive to the late-stage inhibitory effects of NCINIs. For example, single-round infectivity assays might be more appropriate than assays measuring only early-stage events. |
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-224436, a close analog of this compound.
Table 1: On-Target Potency of BI-224436
| Parameter | Value | Target/System | Reference |
| IC50 | ~11 nM | HIV-1 Integrase-LEDGF Interaction | [2] |
| EC50 | < 15 nM | Various HIV-1 laboratory strains | [1][2] |
Table 2: In Vitro Selectivity of BI-224436
| Parameter | Value | Cell Line | Reference |
| CC50 | > 90 µM | C8166 and PBMCs | [1][2] |
| Selectivity Index (CC50/EC50) | > 6,500 | C8166 cells | [2] |
| CYP2C9 Inhibition (IC50) | > 20 µM | [4] |
Experimental Protocols
1. Cell Viability (Cytotoxicity) Assay using MTT
-
Objective: To determine the concentration of this compound that is toxic to the host cells.
-
Methodology:
-
Seed cells (e.g., MT-4, PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
-
2. HIV-1 Antiviral Assay (p24 Antigen ELISA)
-
Objective: To determine the effective concentration of this compound that inhibits HIV-1 replication.
-
Methodology:
-
Seed target cells (e.g., MT-4) in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for 3-5 days.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the compound concentration.
-
Visualizations
Caption: Mechanism of action of this compound on the HIV-1 life cycle.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting experiments with this compound.
References
- 1. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
Interpreting unexpected results in (S)-BI-1001 antiviral assays
This guide is designed for researchers, scientists, and drug development professionals using (S)-BI-1001 in antiviral assays. It provides troubleshooting for unexpected results, detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the in vitro evaluation of this compound.
Q1: Why am I observing high cytotoxicity at concentrations where antiviral activity is expected?
A1: This is a common issue where the apparent antiviral effect is actually due to the compound killing the host cells, which prevents viral replication.[1][2] It is crucial to differentiate between true antiviral activity and non-specific cytotoxicity.
Troubleshooting Steps:
-
Run a Parallel Cytotoxicity Assay: Always test this compound on the same host cells in the absence of the virus.[3][4] This will determine the 50% cytotoxic concentration (CC50).[1]
-
Determine the Selectivity Index (SI): The SI is the ratio of CC50 to the 50% effective concentration (EC50). A desirable SI value is typically greater than 10, indicating that the antiviral effect occurs at concentrations well below those that cause cell death.
-
Check Compound Purity and Handling: Impurities or degradation products in the this compound sample could contribute to unexpected toxicity.[5] Ensure proper storage and handling, and use analytical-grade compound if possible.
-
Consider Assay Duration: Longer incubation times can lead to increased cytotoxicity.[5] Optimize the assay window to be long enough for viral replication but short enough to minimize toxic effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[5] Ensure the chosen cell line is appropriate and healthy.
Q2: My EC50 value for this compound is significantly higher (less potent) than published data. What could be the cause?
A2: Discrepancies in potency can arise from multiple experimental variables.
Troubleshooting Steps:
-
Verify Virus Titer and MOI: The amount of virus used, or Multiplicity of Infection (MOI), can significantly affect the apparent EC50.[3][6] A very high MOI can overwhelm the inhibitor, making it appear less potent. Ensure your virus stock is accurately titered and you are using a consistent MOI.
-
Review Cell Culture Conditions: The health and passage number of your cell line are critical.[1] Use low-passage cells and ensure they are not stressed or contaminated.
-
Check Compound Integrity: this compound may degrade if not stored or prepared correctly. Prepare fresh serial dilutions from a properly stored stock solution for each experiment.[5]
-
Assay Method and Readout: Different assay methods (e.g., plaque reduction, qPCR, cytopathic effect inhibition) can yield different EC50 values.[1][7] Ensure your method is consistent with the reference data. The specific readout (e.g., staining, enzymatic activity) can also be a source of variability.
-
Incubation Time and Conditions: The duration of drug exposure and infection can alter results. Standardize incubation times, temperature, and CO2 levels.
Q3: I'm observing a biphasic (hormetic) dose-response curve. What does this mean?
A3: A biphasic dose-response curve, where the compound shows low-dose stimulation and high-dose inhibition, can be perplexing. This phenomenon, sometimes called hormesis, can result from several factors.[8][9]
Potential Causes:
-
Multiple Mechanisms of Action: The compound may interact with different targets at different concentrations. For example, it might inhibit a viral target at high concentrations but stimulate a host cell pathway at low concentrations.
-
Off-Target Effects: The compound could have secondary targets that become relevant at higher concentrations, leading to a complex dose-response relationship.
-
Compound Aggregation: At high concentrations, some small molecules can form aggregates, which may have different biological activities or interfere with the assay readout, leading to a drop in the expected inhibitory effect.
-
Host Cell Response: The host cell may initiate a compensatory response to low levels of the inhibitor, which is overcome at higher concentrations.[8]
Troubleshooting Steps:
-
Visually Inspect Wells: At high concentrations, check for compound precipitation in the culture medium.
-
Use a Different Assay Readout: Confirm the biphasic curve using an orthogonal assay that relies on a different detection method to rule out assay-specific artifacts.
-
Test in Different Cell Lines: Determine if the effect is cell-line specific, which might suggest an off-target interaction with a particular host pathway.
Data Presentation
Effective interpretation requires standardized data. The following tables provide a template for organizing your experimental results for this compound.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus Target | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|---|---|
| Example Virus A | Vero E6 | Plaque Reduction | e.g., 2.5 | e.g., >100 | e.g., >40 |
| Example Virus A | A549 | qPCR | e.g., 3.1 | e.g., 85 | e.g., 27.4 |
| Example Virus B | Huh-7 | CPE Inhibition | e.g., 5.8 | e.g., >100 | e.g., >17.2 |
Table 2: Troubleshooting Checklist for Unexpected Results
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| High Cytotoxicity | Compound is toxic to host cells | Perform parallel cytotoxicity (CC50) assay; calculate SI. |
| Compound impurity | Use analytical grade compound; check purity. | |
| Long incubation time | Optimize assay duration. | |
| Low Potency (High EC50) | High viral load (MOI) | Verify virus titer and use a standardized MOI. |
| Poor cell health | Use low passage, healthy cells. | |
| Compound degradation | Prepare fresh dilutions from a validated stock. | |
| High Variability | Inconsistent cell seeding | Ensure uniform, confluent cell monolayers. |
| Pipetting errors | Calibrate pipettes; use reverse pipetting for viscous solutions. | |
| Edge effects on plate | Avoid using outer wells or fill them with sterile media. | |
| Biphasic Curve | Compound precipitation | Check for insolubility at high concentrations. |
| | Assay artifact | Confirm with an orthogonal assay method. |
Experimental Protocols & Visual Guides
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in infectious virus particles (plaque-forming units) in the presence of the inhibitor.
Methodology:
-
Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., Vero E6) to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in a serum-free cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that yields 50-100 plaques per well.
-
Incubation: Mix equal volumes of each compound dilution with the diluted virus. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.[5]
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells.[5]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-4 days).
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Count the number of plaques and calculate the percent inhibition relative to the virus-only control.
Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability and is run in parallel with the antiviral assay.[4]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: Add the same serial dilutions of this compound to the wells (without virus). Include "cells only" (vehicle control) wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control and determine the CC50 value.
Viral Mechanism of Action
This compound is a hypothetical inhibitor targeting a key viral enzyme, such as the RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome.[10] By blocking this step, the compound prevents the production of new viral particles.
References
- 1. fda.gov [fda.gov]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. The determination of effective antiviral doses using a computer program for sigmoid dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of (S)-BI-1001 Experimental Conditions for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving reproducible experimental results with the HIV-1 non-catalytic site integrase inhibitor (NCINI), (S)-BI-1001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active S-enantiomer of BI-1001 and functions as a non-catalytic site integrase inhibitor (NCINI) of HIV-1.[1] Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the integrase enzyme, this compound binds to an allosteric pocket on the catalytic core domain of integrase. This binding is thought to induce conformational changes that disrupt the interaction of integrase with the long-terminal repeat (LTR) DNA, thereby inhibiting the 3'-processing step of viral DNA integration.[2]
Q2: What are the reported potency values for this compound?
A2: The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Target |
| IC50 | 28 nM | HIV-1 Integrase |
| EC50 | 450 nM | HIV-1 Integrase |
| Kd | 4.7 µM | HIV-1 Integrase |
| Data sourced from MedChemExpress product information.[1] |
Q3: Why am I seeing inconsistent results for this compound in different antiviral assays?
A3: Inconsistencies in the antiviral activity of NCINIs like this compound can arise from the specific assay system used. For instance, NCINIs may show reduced or no activity in single-round infection assays, such as those using TZM-bl reporter cells.[2] This is because their mechanism of action can affect later stages of the viral replication cycle, such as core maturation.[3][4] For more consistent and accurate assessment of antiviral efficacy, it is recommended to use assays that allow for multiple rounds of viral replication, such as p24 ELISA in susceptible cell lines.[2]
Q4: What is the HIV-1 pre-integration complex (PIC)?
A4: The HIV-1 pre-integration complex (PIC) is a large nucleoprotein structure that forms in the cytoplasm of an infected cell after reverse transcription of the viral RNA genome into double-stranded cDNA. The PIC contains the viral cDNA, the integrase (IN) enzyme, and other viral and host proteins.[5][6] This complex is responsible for transporting the viral DNA into the nucleus and integrating it into the host cell's chromosome.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory activity in a cell-based assay. | Use of a single-round infection assay (e.g., TZM-bl luciferase assay). | Switch to a multi-cycle replication assay, such as a p24 ELISA with a susceptible T-cell line (e.g., MT-2), and extend the incubation time to at least 4-5 days to allow for multiple rounds of infection.[2] |
| Incorrect compound concentration. | Verify the stock solution concentration and ensure accurate serial dilutions. Prepare fresh dilutions for each experiment. | |
| Compound degradation. | Store this compound according to the manufacturer's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells. | Inconsistent cell seeding or viability. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell plating. Perform a cell viability assay (e.g., trypan blue exclusion) before seeding. |
| Pipetting errors during compound addition. | Use calibrated pipettes and change tips for each dilution. Add compounds to the side of the well to avoid disturbing the cell monolayer. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Difficulty in reproducing IC50/EC50 values. | Differences in experimental conditions. | Standardize all assay parameters, including cell line passage number, serum concentration, incubation time, and viral input (MOI). |
| Data analysis method. | Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic curve) to calculate IC50/EC50 values. Ensure that the top and bottom plateaus of the dose-response curve are well-defined. |
Experimental Protocols
Detailed Methodology for HIV-1 Integrase 3'-Processing Inhibition Assay (Adapted from a protocol for a similar NCINI, BI 224436) [2]
This assay measures the ability of this compound to inhibit the 3'-processing activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
This compound
-
Donor substrate (DS) DNA (biotinylated double-stranded oligonucleotide corresponding to the HIV-1 LTR U5 end)
-
Target substrate (TS) DNA (modified for detection)
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 500 mM NaCl, 0.5 mM TCEP, 10 mM MnCl2, 10 mM MgCl2)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., wash buffer with 1% BSA)
-
Detection antibody (e.g., HRP-conjugated antibody specific for the TS DNA modification)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Coat streptavidin-coated 96-well plates with 100 µL of 1X DS DNA solution and incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Wash the wells three times with 200 µL of assay buffer.
-
-
Inhibitor and Enzyme Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted this compound or control (assay buffer with DMSO) to the wells.
-
Add 50 µL of diluted HIV-1 integrase to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Detection:
-
Wash the wells three times with 200 µL of assay buffer.
-
Add 50 µL of 1X TS DNA solution to each well to initiate the strand transfer reaction.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of HRP-conjugated detection antibody and incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate and incubate for 10-15 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: HIV-1 integration pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the HIV-1 integrase 3'-processing inhibition assay.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-catalytic site HIV-1 integrase inhibitors disrupt core maturation and induce a reverse transcription block in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Non-catalytic site HIV-1 integrase inhibitors disrupt core maturation and induce a reverse transcription block in target cells. (2013) | Mini Balakrishnan | 130 Citations [scispace.com]
- 5. Quantitative Analysis of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional studies of the HIV-1 pre-integration complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-crystallization of (S)-BI-1001 with HIV Integrase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the co-crystallization of the non-catalytic site integrase inhibitor (NCINI), (S)-BI-1001, with HIV integrase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active S-enantiomer of BI-1001, a potent allosteric inhibitor of HIV-1 integrase.[1] It is classified as a non-catalytic site integrase inhibitor (NCINI) or an allosteric integrase inhibitor (ALLINI).[2] Its primary mechanism of action is not the direct inhibition of the catalytic site, but rather binding to an allosteric pocket at the dimer interface of the integrase's catalytic core domain (CCD).[3] This binding induces a conformational change that promotes aberrant multimerization of the integrase enzyme, leading to the formation of non-functional aggregates and disrupting the later stages of the viral life cycle, particularly virion maturation.[4][5]
Q2: What is the primary challenge in co-crystallizing this compound with HIV integrase?
A2: The main obstacle is the inhibitor's mechanism of action itself. This compound and other ALLINIs act as "molecular glue," inducing the aggregation of HIV integrase.[4][6] This is achieved by bridging the catalytic core domain (CCD) of one integrase dimer with the C-terminal domain (CTD) of another, leading to the formation of extensive, often-branched protein polymers.[7][8] This uncontrolled polymerization is antithetical to the formation of the well-ordered, discrete molecular packing required for diffraction-quality crystals.[4]
Q3: Which HIV integrase construct is most suitable for co-crystallization with this compound?
A3: Full-length HIV-1 integrase is notoriously insoluble and prone to aggregation, making it a poor candidate for crystallization.[9] To overcome the challenges of insolubility and inhibitor-induced aggregation, rationally designed, multi-domain constructs are recommended. A two-domain construct comprising the catalytic core domain (CCD) and the C-terminal domain (CTD) has been used successfully.[4][8] To further improve solubility and stability, specific point mutations can be introduced. A common and effective mutation is F185K, which has been shown to markedly improve the solubility of the integrase catalytic core domain.[9]
Q4: What are the key binding interactions between this compound and HIV integrase?
A4: this compound binds to a pocket at the dimer interface of the HIV-1 integrase CCD. Key interactions include a bivalent hydrogen bond between the inhibitor's carboxylate group and the backbone amides of residues E170 and H171.[1] The methoxyl group of this compound makes a van der Waals contact deep within a hydrophobic pocket, and the quinoline (B57606) scaffold lies flat on the protein surface, interacting with residues 124, 125, and A128.[1] In the inhibitor-induced ternary complex, the ALLINI also engages a triad (B1167595) of invariant residues on the CTD: Tyr226, Trp235, and Lys266.[4][6]
Troubleshooting Guide
Problem 1: No Crystals Obtained, Only Amorphous Precipitate
This is the most common issue when working with ALLINIs like this compound due to their tendency to induce rapid protein aggregation.
| Potential Cause | Recommended Solution |
| Inhibitor-Induced Aggregation: The concentration of this compound is too high, leading to rapid, uncontrolled polymerization of the HIV integrase. | Systematically screen a lower range of inhibitor concentrations. Start with a 1:1 molar ratio of protein to inhibitor and gradually increase. Monitor aggregation using dynamic light scattering (DLS) or a turbidity assay to find a concentration that promotes complex formation without rapid precipitation. |
| Poor Protein Solubility/Stability: The HIV integrase construct itself is not stable under the screening conditions. | Use a rationally designed, more soluble HIV integrase construct, such as a two-domain CCD-CTD fusion protein. Introduce solubility-enhancing mutations like F185K.[9] Ensure the protein is freshly purified and monodisperse before setting up crystallization trials. |
| Incorrect Buffer/Precipitant Conditions: The crystallization screen conditions are not conducive to crystal formation. | Expand the crystallization screening to include a wider range of precipitants (e.g., PEGs of different molecular weights, salts), pH values, and additives. |
| Suboptimal Protein Concentration: The protein concentration may be too high, exacerbating aggregation, or too low to achieve supersaturation. | Screen a range of protein concentrations, for example, from 5 to 15 mg/mL. |
Problem 2: Poorly Formed, Small, or Non-Diffracting Crystals
Even if initial crystals are obtained, their quality may be insufficient for high-resolution structure determination.
| Potential Cause | Recommended Solution |
| Suboptimal Crystal Growth Conditions: The initial hit condition is not optimized for growing large, well-ordered crystals. | Perform fine-grid screening around the initial hit condition by varying the precipitant and salt concentrations in small increments. Try different crystallization methods, such as hanging drop, sitting drop, and microbatch under oil. |
| Crystal Lattice Defects: The crystal lattice may be disordered due to conformational heterogeneity of the protein-inhibitor complex. | Attempt crystal annealing, where the crystal is briefly warmed to allow for molecular rearrangement and then flash-cooled again. Experiment with different cryoprotectants and cryo-cooling protocols. |
| Presence of Minor Aggregates: Small amounts of aggregated protein can interfere with crystal growth. | Before setting up crystallization trays, centrifuge the protein-inhibitor complex at high speed (e.g., >15,000 x g) to pellet any small aggregates. |
| Ligand Occupancy Issues: Incomplete or variable binding of this compound can lead to heterogeneity. | Increase the molar excess of this compound slightly during complex formation, but monitor for increased precipitation. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the protein solution. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the closely related compound BI-224436.
| Parameter | This compound | BI-224436 | Reference |
| IC50 (HIV-1 Integrase) | 28 nM | 15 nM (LTR-cleavage assay) | [1][3] |
| EC50 (Antiviral Potency) | 450 nM | 11-27 nM | [1][3] |
| Kd (Binding Affinity) | 4.7 µM | - | [1] |
Experimental Protocols
Protocol 1: Purification of a Soluble HIV-1 Integrase CCD-CTD Construct
This protocol is adapted from methods used to purify soluble, multi-domain HIV integrase constructs for structural studies.[9]
-
Expression: Express an N-terminally His-tagged HIV-1 integrase construct (e.g., residues 52-288 with an F185K mutation) in E. coli BL21(DE3) cells using a suitable expression vector. Induce expression with IPTG.
-
Lysis: Harvest cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole (B134444), 1 mM TCEP). Lyse cells by sonication.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with lysis buffer. Elute the protein with a high-concentration imidazole buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 1 mM TCEP).
-
Tag Cleavage: If desired, cleave the His-tag using a specific protease (e.g., TEV protease) during overnight dialysis against a low-imidazole buffer.
-
Reverse IMAC: Pass the cleaved protein solution back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein.
-
Size Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a gel filtration column (e.g., Superdex 75 or 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 1 mM TCEP).
-
Concentration and Storage: Pool the fractions containing the monodisperse protein. Concentrate the protein to a final concentration of 10-15 mg/mL. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Co-crystallization of HIV-1 Integrase CCD-CTD with this compound
This protocol is a generalized procedure based on successful co-crystallization of similar ALLINIs with HIV integrase constructs.[4][8]
-
Complex Formation:
-
Thaw an aliquot of the purified HIV-1 integrase CCD-CTD construct on ice.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the protein to the desired concentration (e.g., 10 mg/mL) in the final storage buffer.
-
Add this compound to the protein solution to achieve a desired molar ratio (start with a 1:1.5 protein-to-inhibitor ratio). The final DMSO concentration should ideally be below 5%.
-
Incubate the protein-inhibitor mixture on ice for at least 30 minutes.
-
Centrifuge the complex at high speed for 10 minutes at 4°C to remove any precipitate.
-
-
Crystallization Screening:
-
Use the supernatant for setting up crystallization trials.
-
Employ sparse-matrix screening kits using the sitting-drop or hanging-drop vapor diffusion method at 20°C.
-
Example successful crystallization conditions for similar complexes have included precipitants like PEGs and salts in acidic to neutral pH ranges.
-
-
Crystal Optimization:
-
Once initial hits are identified, optimize these conditions by fine-tuning the precipitant concentration, pH, and salt concentration.
-
Consider additives from commercial screens that may improve crystal quality.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric HIV integrase inhibitors promote formation of inactive branched polymers via homomeric carboxy-terminal domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization | PLOS Pathogens [journals.plos.org]
- 9. Crystal structure of the HIV-1 integrase catalytic core and C-terminal domains: A model for viral DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of (S)-BI-1001 in long-term experiments
Technical Support Center: (S)-BI-1001 Long-Term Stability
This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of the hypothetical small molecule, this compound. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound for long-term experiments?
A1: For long-term storage, this compound should be stored at -20°C in a desiccated environment. Exposure to light and repeated freeze-thaw cycles should be minimized to prevent degradation.
Q2: What are the typical degradation pathways for this compound?
A2: this compound is susceptible to degradation through oxidation and hydrolysis.[1] High temperatures can accelerate these processes, leading to the formation of impurities.[1] Exposure to atmospheric oxygen and moisture should be carefully controlled.[1]
Q3: How can I monitor the stability of this compound over time?
A3: The stability of this compound should be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2] This method should be capable of separating the intact this compound from its potential degradation products.[3] Key parameters to monitor include purity, potency, and the appearance of any new peaks in the chromatogram.
Q4: What should I do if I observe unexpected degradation of this compound in my long-term experiment?
A4: If you observe unexpected degradation, it is crucial to investigate the root cause.[4] Potential factors to consider include improper storage conditions, contamination of the sample, or interactions with other components in the formulation.[1][3] A systematic troubleshooting approach should be adopted to identify and resolve the issue.
Troubleshooting Guides
Issue 1: Increased levels of impurities detected during HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the storage temperature has been consistently maintained at -20°C. Review temperature logs for any excursions. |
| Exposure to Light | Ensure that the sample has been protected from light during storage and handling. Use amber vials or store in a dark container. |
| Oxidative Degradation | Purge the sample container with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen. |
| Hydrolytic Degradation | Ensure the sample is stored in a desiccated environment. Use of a desiccant in the storage container is recommended. |
| Contamination | Review sample handling procedures to rule out any sources of contamination. Use sterile techniques and clean equipment. |
Issue 2: Decrease in the potency of this compound over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | Refer to the troubleshooting steps for "Increased levels of impurities." A decrease in potency is often directly related to degradation. |
| Adsorption to Container Surface | Investigate potential interactions between this compound and the container material. Consider using different types of storage vials (e.g., low-adsorption plastic or silanized glass). |
| Inaccurate Quantification | Verify the calibration and performance of the analytical method. Run a fresh set of calibration standards to ensure accurate quantification. |
Experimental Protocols
Protocol 1: Long-Term Stability Study Setup
This protocol outlines the general steps for setting up a long-term stability study for this compound.
-
Sample Preparation: Prepare multiple aliquots of this compound at the desired concentration in the study matrix.
-
Container Closure: Use appropriate, well-sealed containers to prevent contamination and solvent loss.
-
Storage Conditions: Place the samples in a calibrated and monitored -20°C freezer. Include additional sets of samples for accelerated stability testing at higher temperatures (e.g., 4°C and 25°C) to predict long-term stability.[2][5]
-
Time Points: Establish a schedule for pulling samples for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).[2]
-
Analytical Testing: At each time point, analyze the samples using a validated stability-indicating HPLC method to assess purity and potency.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[5]
-
Stress Conditions: Expose this compound to various stress conditions, including:
-
Acidic and basic hydrolysis (e.g., 0.1 N HCl, 0.1 N NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal stress (e.g., 60°C)
-
Photostability (e.g., exposure to UV and visible light)
-
-
Analysis: Analyze the stressed samples by HPLC-UV/MS to identify and characterize the degradation products.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Logical workflow for troubleshooting unexpected degradation.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. pharmtech.com [pharmtech.com]
- 4. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Best Practices for Inhibition Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzyme inhibition curves. While the principles discussed here are broadly applicable to various enzyme inhibitors, it is important to note that (S)-BI-1001 is an inhibitor of HIV-1 integrase, not a kinase .[1] However, the methodologies for determining its inhibitory potency, such as generating and analyzing inhibition curves to calculate an IC50 value, follow the same fundamental principles as those used for kinase inhibitors.
Frequently Asked Questions (FAQs)
1. What is an IC50 value and what does it signify?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance (e.g., a drug) is needed to inhibit a given biological process or component by 50%.[2][3][4] In the context of enzyme kinetics, it is the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value generally indicates a more potent inhibitor.[2]
2. How many data points are recommended for a reliable IC50 determination?
To generate a robust inhibition curve, it is recommended to use at least 6-8 concentrations of the inhibitor, spanning a wide range around the expected IC50.[2][5] This range should ideally cover concentrations that result in 0% to 100% inhibition to clearly define the top and bottom plateaus of the curve.[5]
3. What is the difference between a biochemical assay and a cell-based assay for IC50 determination?
A biochemical assay measures the direct effect of a compound on a purified target molecule, such as an enzyme.[5] In contrast, a cell-based assay assesses the compound's effect within a living cell, providing a more physiologically relevant context that can be influenced by factors like cell membrane permeability and metabolism.[5]
4. Why is it important to use a logarithmic scale for the inhibitor concentration on the x-axis?
Plotting the inhibitor concentration on a logarithmic scale transforms the hyperbolic dose-response relationship into a sigmoidal (S-shaped) curve.[6] This transformation allows for a more straightforward visualization and analysis of the data, particularly in the transition zone from no effect to maximal effect, and simplifies the determination of the IC50 value from the inflection point of the curve.[6]
5. Should I normalize my data?
While not strictly necessary, normalizing data to a percentage scale (e.g., 0% to 100% inhibition) can aid in the interpretation and comparison of results.[2][3][4] The uninhibited control is typically set to 100% activity (0% inhibition), and the background (no enzyme) is set to 0% activity (100% inhibition).
Troubleshooting Guide
This guide addresses common issues encountered during the generation and analysis of inhibition curves.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent pipetting- Temperature fluctuations- Edge effects on the plate | - Ensure proper mixing and use calibrated pipettes.- Maintain consistent incubation times and temperatures.- Avoid using the outer wells of the plate or fill them with buffer/media. |
| No dose-response curve (flat line) | - The compound is inactive at the tested concentrations.- The compound has precipitated out of solution.- Incorrect assay setup or reagent preparation. | - Test a wider and higher range of concentrations.[5]- Check the solubility of the compound in the assay buffer.- Verify instrument settings, reagent concentrations, and the experimental protocol.[2] |
| Incomplete curve (does not reach 0% or 100% inhibition) | - The concentration range is too narrow.- The compound has low efficacy or is only a partial inhibitor.- Compound solubility is limited at higher concentrations. | - Broaden the concentration range tested.[2][5]- If a plateau is observed, it may represent the maximal effect of the compound.- Visually inspect for precipitation and consider using a different solvent or a lower top concentration.[5] |
| IC50 value is significantly different from previous experiments | - Variation in reagent preparation (e.g., stock solution).- Differences in assay conditions (e.g., incubation time, temperature).- Cell-based assays: differences in cell passage number or confluency. | - Prepare fresh reagents and use consistent protocols.[2]- Standardize all assay parameters.- Maintain consistent cell culture practices. |
Experimental Protocols & Data Presentation
A typical in vitro enzyme inhibition assay involves measuring the activity of the enzyme in the presence of varying concentrations of the inhibitor.
General In Vitro Kinase Assay Protocol
This protocol provides a general framework. Specific details may need to be optimized for the particular kinase and inhibitor being studied.
-
Reagent Preparation :
-
Prepare a 1X Kinase Assay Buffer.
-
Dilute the kinase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.[7]
-
Prepare a serial dilution of the inhibitor (e.g., this compound for HIV integrase) in the assay buffer containing a constant concentration of the solvent (e.g., DMSO).
-
Prepare a substrate/ATP mix in the assay buffer.
-
-
Assay Procedure (96-well plate format) :
-
Add the inhibitor dilutions to the wells of the plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).[7]
-
Add the diluted enzyme to all wells except the negative control.[7]
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the reaction by adding the Substrate/ATP Mix to all wells.[7]
-
Incubate the plate at a constant temperature for a set period (e.g., 30-60 minutes).[7]
-
Terminate the reaction. The method of termination will depend on the assay format (e.g., adding a stop solution, such as in the ADP-Glo™ Kinase Assay).[7]
-
Detect the signal (e.g., luminescence, fluorescence, radioactivity) using a microplate reader.[7][8]
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner.
Table 1: Example of Raw Data for Inhibition Curve
| Inhibitor Conc. (nM) | Log [Inhibitor] | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Average Signal | % Inhibition |
| 0 | - | 10000 | 10200 | 9800 | 10000 | 0 |
| 1 | 0 | 9500 | 9600 | 9400 | 9500 | 5 |
| 10 | 1 | 7500 | 7600 | 7400 | 7500 | 25 |
| 28 | 1.45 | 5100 | 4900 | 5000 | 5000 | 50 |
| 100 | 2 | 2500 | 2600 | 2400 | 2500 | 75 |
| 1000 | 3 | 500 | 600 | 400 | 500 | 95 |
| 10000 | 4 | 100 | 150 | 50 | 100 | 99 |
| No Enzyme | - | 50 | 60 | 40 | 50 | 100 |
Note: The IC50 for this compound against HIV-1 integrase has been reported to be 28 nM.[1]
Visualizations
Signaling Pathway
While this compound targets HIV integrase, for illustrative purposes, here is a simplified diagram of a generic kinase signaling pathway that is often the target of kinase inhibitors.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (S)-BI-1001 and Integrase Strand Transfer Inhibitors (INSTIs) in HIV-1 Treatment
A new class of HIV-1 integrase inhibitors, represented by (S)-BI-1001, is emerging as a promising alternative to the established integrase strand transfer inhibitors (INSTIs). This guide provides a detailed comparison of the efficacy, mechanism of action, and resistance profiles of this compound and currently approved INSTIs, supported by experimental data and protocols.
This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of HIV-1 therapeutics. The key distinction lies in their binding sites on the HIV-1 integrase enzyme, leading to different efficacy profiles and, crucially, a lack of cross-resistance.
Mechanism of Action: A Tale of Two Binding Sites
Integrase strand transfer inhibitors (INSTIs) have become a cornerstone of antiretroviral therapy. This class of drugs, which includes raltegravir, elvitegravir, dolutegravir (B560016), bictegravir, and cabotegravir, functions by binding to the active site of the HIV-1 integrase enzyme.[1][2] This binding action directly blocks the strand transfer step, a critical process for the integration of the viral DNA into the host cell's genome, thereby halting viral replication.[1][2]
In contrast, this compound belongs to a newer class of compounds known as non-catalytic site integrase inhibitors (NCINIs).[3][4] As the name suggests, this compound binds to a different location on the integrase enzyme—an allosteric pocket on the catalytic core domain.[3][5] This binding induces a conformational change in the enzyme that, while not directly blocking the active site, still prevents the completion of the integration process. This distinct mechanism of action is a key factor in its ability to overcome resistance to traditional INSTIs.[4]
Comparative Efficacy: A Quantitative Look
The in vitro efficacy of antiviral agents is typically measured by their 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific enzyme or biochemical function in vitro, while the EC50 value indicates the concentration required to produce a 50% reduction in viral replication in cell-based assays.
| Compound Class | Compound | IC50 (nM) | EC50 (nM) |
| NCINI | This compound | 28[3] | 450[3] |
| INSTI | Raltegravir | ~9.15[6] | - |
| INSTI | Elvitegravir | - | ~8.3 |
| INSTI | Dolutegravir | ~1.07[6] | 1.3 - 2.6[7][8] |
| INSTI | Bictegravir | 7.5 ± 0.3[9] | 1.5 - 2.4[9] |
| INSTI | Cabotegravir | - | ~0.22 |
Table 1: In Vitro Efficacy against Wild-Type HIV-1. Data is compiled from multiple sources and experimental conditions may vary.
While INSTIs generally exhibit lower IC50 and EC50 values against wild-type HIV-1, the key advantage of this compound lies in its activity against INSTI-resistant strains.
Resistance Profile: Overcoming a Major Hurdle
A significant challenge in HIV-1 therapy is the emergence of drug-resistant mutations. For INSTIs, resistance is often conferred by mutations in the integrase gene that alter the drug's binding site.[10][11] However, because this compound binds to a different site, it retains its activity against many of these INSTI-resistant variants.[4]
Research has shown that NCINIs are fully potent against a wide range of recombinant viruses with INSTI-resistant mutations.[4] This makes compounds like this compound a valuable potential component of salvage therapy for patients who have developed resistance to existing INSTI-based regimens.
Experimental Protocols
The determination of the efficacy of these inhibitors relies on standardized in vitro assays.
HIV-1 Integrase Inhibition Assay (Strand Transfer)
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.
-
Compound Addition: The test compound (this compound or an INSTI) is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated to allow the strand transfer reaction to proceed.
-
Analysis: The products of the reaction are analyzed, typically by gel electrophoresis, to quantify the extent of strand transfer.
-
IC50 Determination: The concentration of the compound that inhibits the strand transfer reaction by 50% is determined and reported as the IC50 value.
Cell-Based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: Target cells (e.g., T-cell lines or primary human T lymphocytes) are cultured.[9]
-
Infection: The cells are infected with a known amount of HIV-1.[12]
-
Compound Treatment: The infected cells are then treated with the test compound at various concentrations.[12]
-
Incubation: The cells are incubated for a period of time to allow for viral replication.
-
Quantification of Replication: Viral replication is quantified by measuring a viral marker, such as the p24 antigen in the cell supernatant or the activity of a reporter gene (e.g., luciferase or GFP) engineered into the virus.[12][13]
-
EC50 Determination: The concentration of the compound that reduces viral replication by 50% is calculated and reported as the EC50 value.
Conclusion
This compound and other NCINIs represent a significant development in the field of HIV-1 therapeutics. While established INSTIs are highly effective against wild-type virus, the distinct mechanism of action of NCINIs provides a crucial advantage in overcoming the challenge of drug resistance. The ability of this compound to inhibit INSTI-resistant HIV-1 strains highlights its potential as a valuable new tool in the management of HIV-1 infection, particularly for treatment-experienced patients. Further research and clinical trials are warranted to fully elucidate the clinical utility of this promising new class of antiretroviral agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 11. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Allosteric Mechanism of (S)-BI-1001 Versus Catalytic Site Inhibition by INSTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel allosteric HIV-1 integrase inhibitor, (S)-BI-1001, and established integrase strand transfer inhibitors (INSTIs). We will delve into their distinct mechanisms of action, present comparative quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction: A Novel Approach to Integrase Inhibition
HIV-1 integrase (IN) is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) have become a cornerstone of treatment by targeting the enzyme's catalytic site. However, the emergence of drug resistance necessitates the exploration of novel inhibitory mechanisms. This compound represents a promising new class of allosteric integrase inhibitors (ALLINIs) that act via a distinct mechanism, offering a potential advantage against resistant viral strains.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and traditional INSTIs lies in their binding site on the HIV-1 integrase enzyme and their subsequent effect on its function.
This compound: The Allosteric Approach
This compound is an allosteric inhibitor that does not bind to the catalytic active site of integrase. Instead, it targets the dimer interface of the integrase catalytic core domain (CCD), the same site where the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds. This interaction has a multimodal inhibitory effect:
-
Induction of Aberrant Multimerization: The primary mechanism of this compound is the induction of excessive and non-functional multimerization of integrase. This prevents the proper formation of the active integrase-viral DNA complex, known as the intasome.
-
Inhibition of LEDGF/p75 Interaction: By binding to the LEDGF/p75 binding pocket, this compound directly competes with and inhibits the interaction between integrase and this crucial host cofactor. This disrupts the tethering of the pre-integration complex to the host chromatin.
-
Late-Stage Inhibition: A key feature of ALLINIs like this compound is their impact on the late stages of the viral life cycle. They have been shown to impair the maturation of the viral particle core, rendering newly produced virions non-infectious.
Integrase Strand Transfer Inhibitors (INSTIs): Targeting the Catalytic Core
INSTIs, such as Raltegravir, Dolutegravir, Elvitegravir, and Bictegravir, are active site inhibitors. Their mechanism of action is more direct:
-
Binding to the Active Site: INSTIs bind to the catalytic core of the integrase enzyme when it is complexed with viral DNA.
-
Chelation of Metal Ions: The binding of INSTIs involves the chelation of divalent metal ions (typically Mg2+) that are essential for the catalytic activity of integrase.
-
Inhibition of Strand Transfer: By occupying the active site and sequestering the metal cofactors, INSTIs block the crucial strand transfer step, preventing the covalent integration of the viral DNA into the host cell's genome. This effectively halts the establishment of a productive and persistent viral infection.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound and comparator INSTIs. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Compound | Class | IC50 (Strand Transfer) | EC50 (Cell-based Assay) |
| This compound | ALLINI | 28 nM | 450 nM |
| Raltegravir | INSTI | 2-7 nM | 19-31 nM |
| Dolutegravir | INSTI | ~2.5 nM | ~0.5-2.1 nM |
| Elvitegravir | INSTI | 5-10 nM | 0.7-1.7 nM |
| Bictegravir | INSTI | ~7.5 nM | 1.5-2.4 nM |
Resistance Profiles: A Key Differentiator
The distinct binding sites of ALLINIs and INSTIs lead to different resistance profiles, a critical consideration in antiretroviral therapy.
INSTI Resistance:
Resistance to first-generation INSTIs like Raltegravir and Elvitegravir often arises from mutations in the integrase catalytic core domain, near the inhibitor binding site. Common primary resistance mutations include those at positions Y143, Q148, and N155. Second-generation INSTIs, such as Dolutegravir and Bictegravir, generally have a higher barrier to resistance and retain activity against many viruses with resistance to first-generation INSTIs.
ALLINI Resistance:
Resistance to ALLINIs like this compound also emerges through mutations in the integrase enzyme, but at different locations than those associated with INSTI resistance. Mutations conferring resistance to ALLINIs are typically found at or near the allosteric binding site at the dimer interface. A notable resistance mutation for the ALLINI class is A128T in the integrase enzyme. The non-overlapping resistance profiles suggest that ALLINIs could be effective against viruses that are resistant to INSTIs.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antiviral compounds. Below are outlines of key experimental protocols used to characterize this compound and INSTIs.
1. Integrase Strand Transfer Assay (In Vitro)
This assay measures the ability of a compound to inhibit the strand transfer step of integration in a cell-free system.
-
Materials: Purified recombinant HIV-1 integrase, a donor DNA substrate mimicking the viral DNA end (often labeled, e.g., with biotin), a target DNA substrate, assay buffer containing divalent cations (e.g., MgCl2 or MnCl2), and the test compound.
-
Procedure:
-
Integrase is pre-incubated with the test compound at various concentrations.
-
The donor DNA is added to the integrase-compound mixture to allow for the formation of the pre-integration complex.
-
The strand transfer reaction is initiated by the addition of the target DNA.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the products of strand transfer are detected and quantified. This can be done using various methods, such as gel electrophoresis and autoradiography (if using radiolabeled DNA) or ELISA-based formats.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is calculated.
2. LEDGF/p75-Integrase Binding Assay
This assay assesses the ability of a compound to disrupt the interaction between integrase and its host cofactor, LEDGF/p75.
-
Materials: Purified recombinant HIV-1 integrase, a purified recombinant fragment of LEDGF/p75 containing the integrase-binding domain (IBD), and the test compound.
-
Procedure: A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format.
-
Integrase is conjugated to acceptor beads, and the LEDGF/p75-IBD is conjugated to donor beads.
-
In the absence of an inhibitor, the interaction between integrase and LEDGF/p75 brings the donor and acceptor beads into close proximity.
-
Upon excitation of the donor beads, a singlet oxygen is released, which diffuses to the acceptor beads, leading to a chemiluminescent signal.
-
The test compound is added at various concentrations. If it disrupts the interaction, the beads are separated, and the signal is reduced.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the binding, is determined.
3. Cell-Based HIV-1 Replication Assay
This assay measures the antiviral activity of a compound in a cellular context.
-
Materials: A susceptible cell line (e.g., MT-4, TZM-bl), a laboratory-adapted or clinical isolate of HIV-1, cell culture medium, and the test compound.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
The cells are infected with a known amount of HIV-1 in the presence of serial dilutions of the test compound.
-
The infected cells are incubated for a period of time (typically 3-5 days) to allow for viral replication.
-
Viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant (using ELISA) or by using a reporter virus (e.g., expressing luciferase or green fluorescent protein).
-
-
Data Analysis: The concentration of the compound that inhibits 50% of viral replication (EC50) is calculated.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of this compound and INSTIs.
Caption: Mechanism of this compound allosteric inhibition.
A Comparative Analysis of (S)-BI-1001 and Other Noncatalytic Site Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-BI-1001 and other prominent noncatalytic site integrase inhibitors (NCINIs), also known as allosteric integrase inhibitors (ALLINIs). The following sections detail the mechanism of action, comparative efficacy, pharmacokinetic profiles, and relevant experimental protocols to offer a comprehensive resource for researchers in the field of HIV drug discovery.
Introduction to Noncatalytic Site Integrase Inhibitors
Noncatalytic site integrase inhibitors represent a distinct class of antiretroviral agents that target the HIV-1 integrase enzyme at a location other than the catalytic active site. Unlike integrase strand transfer inhibitors (INSTIs), which block the final step of viral DNA integration, NCINIs bind to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain. This binding induces a multimodal mechanism of action that disrupts both early and late stages of the HIV-1 replication cycle. The primary mechanisms include the inhibition of the interaction between integrase and the host protein lens epithelium-derived growth factor (LEDGF/p75) and the promotion of aberrant integrase multimerization, leading to the production of non-infectious virions with defective cores.
Comparative Efficacy of Noncatalytic Site Integrase Inhibitors
The following tables summarize the in vitro efficacy of this compound and other notable NCINIs. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Antiviral Activity of Noncatalytic Site Integrase Inhibitors
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line/Virus Strain |
| This compound | HIV-1 Integrase | 28[1] | 450[1] | HxB2 virus[1] |
| BI-224436 | HIV-1 Integrase | 15[2] | <15[3] | LTR-cleavage assay, various HIV-1 strains[2][3] |
| STP0404 (Pirmitegravir) | HIV-1 Integrase | - | 0.41[4] | HIV-1NL4-3 in human PBMCs[4] |
| GSK3839919 | HIV-1 Integrase | - | 1.9 - 4.5 | MT-2 cells, various HIV-1 strains |
Table 2: Comparative Activity of STP0404 against Wild-Type and Raltegravir-Resistant HIV-1 [4]
| Virus Strain | IC50 (nM) in PBMCs |
| HIV-1NL4-3 (Wild-Type) | 0.41 |
| Raltegravir-Resistant Isolate 1 | < 0.5 |
| Raltegravir-Resistant Isolate 2 | < 0.5 |
| Raltegravir-Resistant Isolate 3 | < 0.5 |
| Raltegravir-Resistant Isolate 4 | < 0.5 |
| Raltegravir-Resistant Isolate 5 | < 0.5 |
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is crucial for the clinical development of any therapeutic agent. This section provides a summary of the available preclinical pharmacokinetic data for key NCINIs.
Table 3: Preclinical Pharmacokinetic Parameters of BI-224436 and STP0404
| Compound | Species | Oral Bioavailability (F%) | Half-life (t1/2) |
| BI-224436 | Rat | 54%[3] | 8.8 h[1] |
| Monkey | 82%[3] | - | |
| Dog | 81%[3] | - | |
| STP0404 (Pirmitegravir) | Rat | 92.8%[4] | - |
| Dog | 50.6%[4] | - |
Mechanism of Action and Signaling Pathway
NCINIs interfere with the normal process of HIV-1 integration and maturation. The following diagram illustrates the HIV-1 integrase signaling pathway and the points of inhibition by both INSTIs and NCINIs.
Caption: Mechanism of action of NCINIs and INSTIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of HIV-1 integrase inhibitors.
HIV-1 Integrase 3'-Processing Assay (IC50 Determination)
This enzymatic assay measures the ability of a compound to inhibit the 3'-processing activity of purified HIV-1 integrase.
Caption: Experimental workflow for IC50 determination.
Protocol:
-
Plate Preparation: Use streptavidin-coated 96-well plates.
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant HIV-1 integrase, a biotinylated double-stranded oligonucleotide substrate mimicking the HIV-1 LTR U5 end, and the test inhibitor at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture to allow the integrase to perform the 3'-processing reaction.
-
Capture: Transfer the reaction mixture to the streptavidin-coated plate. The unprocessed, biotinylated LTR substrate will bind to the plate.
-
Washing: Wash the plate to remove the integrase, cleaved dinucleotides, and non-biotinylated DNA.
-
Detection: Add a detection reagent, such as a specific antibody or a system that quantifies the bound DNA (e.g., using a fluorescent label or a real-time PCR-based method). A common method involves using a labeled probe that hybridizes to the captured LTR, followed by a secondary detection reagent (e.g., anti-digoxigenin-HRP).
-
Signal Quantification: Measure the signal (e.g., absorbance, fluorescence, or Ct value).
-
IC50 Calculation: Plot the signal against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the 3'-processing activity by 50%.
Antiviral Activity Assay (EC50 Determination) using p24 Antigen Capture
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Caption: Experimental workflow for EC50 determination.
Protocol:
-
Cell Culture: Culture a suitable host cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or MT-2 cells) susceptible to HIV-1 infection.
-
Infection: Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of the test inhibitor. Include appropriate controls (no drug and no virus).
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
p24 Antigen Quantification: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial or in-house p24 antigen capture ELISA kit.[5][6][7]
-
Coat a 96-well plate with a capture antibody specific for p24.
-
Add the cell culture supernatant to the wells.
-
Wash the plate and add a biotinylated detector antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance.
-
-
EC50 Calculation: Generate a standard curve using known concentrations of p24. Determine the p24 concentration in the samples and plot the percentage of inhibition of p24 production against the inhibitor concentration to calculate the EC50 value, the concentration at which viral replication is inhibited by 50%.
Conclusion
This compound and other noncatalytic site integrase inhibitors are a promising class of antiretroviral compounds with a unique multimodal mechanism of action that differentiates them from currently approved integrase inhibitors. Their ability to disrupt both early and late stages of the HIV-1 lifecycle, coupled with their activity against some INSTI-resistant strains, makes them valuable candidates for further development. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to compare and evaluate these inhibitors in their own studies. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these compounds.
References
- 1. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablinc.com [ablinc.com]
- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablinc.com [ablinc.com]
Head-to-head comparison of (S)-BI-1001 and its R-enantiomer in antiviral assays.
Head-to-Head Comparison of (S)-PF74 and its R-enantiomer in Antiviral Assays
Published: December 2, 2025
This guide provides a detailed comparison of the antiviral activities of the (S) and (R) enantiomers of PF74, a known inhibitor of the HIV-1 capsid protein. The data presented herein is compiled from published research and is intended for researchers, scientists, and drug development professionals.
Introduction
PF74 is a small molecule that targets the HIV-1 capsid protein (CA), interfering with the viral life cycle, particularly the processes of uncoating and nuclear entry. As PF74 contains a single stereocenter, it exists as two enantiomers: (S)-PF74 and (R)-PF74. Stereochemistry can play a crucial role in the pharmacological activity of a drug, influencing its binding affinity to the target protein and consequently its potency. This guide summarizes the head-to-head comparison of the antiviral efficacy of these two enantiomers.
Quantitative Antiviral Activity
The antiviral activities of (S)-PF74 and (R)-PF74 were evaluated in HEK293T cells infected with an HIV-1 viral vector (CSGW-VSV-G). The half-maximal inhibitory concentration (IC50) was determined for each enantiomer.[1]
| Compound | Virus | Cell Line | IC50 (µM) |
| (S)-PF74 | HIV-1 | HEK293T | 1.5 [1][2] |
| (R)-PF74 | HIV-1 | HEK293T | 19 [1][2] |
The results clearly indicate that the (S)-enantiomer of PF74 is significantly more potent in inhibiting HIV-1 replication than the (R)-enantiomer, with an IC50 value more than 12-fold lower.[1] This highlights the stereospecificity of the interaction between PF74 and the HIV-1 capsid protein.
Experimental Protocols
Antiviral Activity Assay in HEK293T Cells
The antiviral activity of the PF74 enantiomers was assessed using an in-vitro cell-based assay.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells were used for this experiment.
-
Virus: An HIV-1 based lentiviral vector, CSGW-VSV-G, was used to infect the cells.
-
Assay Principle: The assay measures the inhibition of viral infectivity in the presence of the test compounds.
-
Methodology:
-
HEK293T cells were seeded in appropriate cell culture plates.
-
The cells were then infected with the HIV-1 viral vector in the presence of varying concentrations of (S)-PF74 and (R)-PF74.
-
The level of viral infectivity was quantified, likely through the measurement of a reporter gene expressed by the viral vector.
-
The IC50 value, the concentration of the compound that inhibits 50% of viral activity, was calculated from the dose-response curves.
-
Mechanism of Action and Stereoselectivity
Computational docking studies have been conducted to understand the significant difference in activity between the two enantiomers.[1][2] These studies suggest that (S)-PF74 and (R)-PF74 adopt different binding conformations within the PF74 binding site on the HIV-1 capsid protein.[1][2] The more active (S)-enantiomer is believed to form more favorable interactions with the protein, resulting in a lower binding energy and, consequently, more potent inhibition.[1][2]
Caption: Stereoselective inhibition of the HIV-1 capsid by PF74 enantiomers.
Conclusion
The head-to-head comparison of (S)-PF74 and (R)-PF74 in antiviral assays demonstrates a clear stereochemical preference for the (S)-enantiomer in inhibiting HIV-1 replication. This significant difference in potency underscores the importance of stereochemistry in drug design and development. Future efforts in developing capsid-targeting antivirals should consider the three-dimensional arrangement of molecules to optimize their interaction with the viral target.
References
Benchmarking the Genetic Barrier to Resistance of (S)-BI-1001 Against Other Allosteric HIV-1 Integrase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. Allosteric integrase inhibitors (ALLINIs) represent a novel class of antiretrovirals that target the HIV-1 integrase (IN) enzyme. This guide provides a comparative analysis of the genetic barrier to resistance of a key ALLINI, (S)-BI-1001, against other compounds in its class, supported by experimental data and detailed methodologies.
Quantitative Analysis of ALLINI Resistance
The genetic barrier to resistance is a crucial factor in evaluating the long-term potential of an antiviral agent. It is often quantified by the fold change in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of a drug required to inhibit viral replication in the presence of resistance-associated mutations compared to the wild-type virus. The following table summarizes available data on the resistance profiles of this compound and other notable ALLINIs.
| Antiviral Agent | HIV-1 Variant | Fold Change in EC₅₀/IC₅₀ vs. Wild-Type | Primary Resistance Mutations | Reference(s) |
| This compound | A128T | ~2-fold (IN-LEDGF/p75 binding) | A128T | [1] |
| A128T | 287-fold (3'-processing) | [1] | ||
| Pirmitegravir (B10860339) | Y99H/A128T | >150-fold | Y99H, A128T | [2][3][4][5] |
| KF116 | A128T | Effective (low resistance) | T124N, V165I, T174I | [6] |
Note: Data is compiled from various in vitro studies. The specific fold-change values can vary depending on the experimental system and assay conditions.
The data indicates that while the A128T mutation confers significant resistance to this compound's ability to inhibit the 3'-processing activity of integrase, its effect on disrupting the IN-LEDGF/p75 interaction is modest[1]. Pirmitegravir exhibits a high fold resistance against the double mutant Y99H/A128T[2][3][4][5]. In contrast, KF116 was developed to be effective against the A128T mutant, which is a common resistance pathway for quinoline-based ALLINIs like this compound[6].
Experimental Protocols
The determination of the genetic barrier to resistance for ALLINIs involves in vitro selection of resistant viral strains and subsequent characterization of their phenotype and genotype.
Protocol for In Vitro Selection of Resistant HIV-1 (Breakthrough Resistance Assay)
This protocol is a generalized procedure for the selection of drug-resistant HIV-1 variants in cell culture.
-
Cell Culture and Virus Propagation:
-
Maintain a suitable host cell line (e.g., MT-4, PM1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Prepare a high-titer stock of wild-type HIV-1.
-
-
Initiation of Selection Cultures:
-
Seed the host cells in multiple parallel cultures.
-
Infect the cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Add the ALLINI of interest (e.g., this compound) at a starting concentration typically 2- to 4-fold the EC₅₀.
-
-
Dose Escalation and Monitoring:
-
Monitor the cultures for viral replication by measuring p24 antigen levels in the supernatant using an ELISA assay.
-
When viral replication is consistently detected (breakthrough), harvest the cell-free supernatant containing the virus.
-
Use the harvested virus to infect fresh cells, and incrementally increase the concentration of the ALLINI.
-
Continue this process of passaging and dose escalation for an extended period (e.g., 20-30 passages) to select for resistant variants.
-
-
Genotypic Analysis:
-
Extract viral RNA from the supernatant of resistant cultures.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the integrase gene.
-
Sequence the amplified DNA to identify mutations associated with resistance.
-
-
Phenotypic Analysis:
-
Generate recombinant viruses carrying the identified mutations in a wild-type viral backbone.
-
Determine the EC₅₀ of the ALLINI against the mutant viruses and compare it to the wild-type virus to calculate the fold change in resistance. This is typically done using a cell-based assay where viral replication is measured in the presence of serial dilutions of the drug.
-
Visualizing Mechanisms and Workflows
HIV-1 Integrase Signaling Pathway and ALLINI Mechanism of Action
The following diagram illustrates the key steps in HIV-1 integration and the mechanism by which ALLINIs disrupt this process.
Caption: HIV-1 integrase pathway and ALLINI mechanism.
Experimental Workflow for Determining Genetic Barrier to Resistance
The diagram below outlines the sequential steps involved in an in vitro breakthrough resistance assay.
Caption: Workflow for in vitro resistance selection.
References
- 1. The A128T Resistance Mutation Reveals Aberrant Protein Multimerization as the Primary Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 4. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of (S)-BI-1001 for HIV-1 Integrase Over Other Viral Enzymes
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of (S)-BI-1001, an allosteric inhibitor of HIV-1 integrase. By objectively comparing its performance against other key viral enzymes and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals involved in the development of novel antiretroviral therapies.
This compound is the active S-enantiomer of BI-1001 and demonstrates potent antiviral activity by targeting the HIV-1 integrase enzyme.[1] Unlike traditional integrase strand transfer inhibitors (INSTIs) that bind to the catalytic site, this compound is an allosteric inhibitor. It binds to a site on the integrase enzyme that is distant from the active site, specifically at the binding site for the host protein lens epithelium-derived growth factor (LEDGF)/p75. This binding induces a conformational change in the integrase, leading to its premature multimerization and subsequent inhibition of its function.
Quantitative Comparison of Inhibitory Activity
To validate the specificity of this compound, it is crucial to compare its inhibitory activity against its intended target, HIV-1 integrase, with its activity against other essential HIV-1 enzymes, namely reverse transcriptase and protease. The following table summarizes the available quantitative data for this compound's activity against HIV-1 integrase.
| Compound | Target Enzyme | Assay Type | IC50 | EC50 | Kd | Reference |
| This compound | HIV-1 Integrase | Enzymatic Assay | 28 nM | - | 4.7 µM | [1] |
| This compound | HIV-1 Replication | Cell-based Assay | - | 450 nM | - | [1] |
IC50 (Half-maximal inhibitory concentration) values from enzymatic assays indicate the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%. EC50 (Half-maximal effective concentration) values from cell-based assays represent the concentration required to inhibit viral replication in cells by 50%. Kd (Dissociation constant) reflects the binding affinity of the compound to its target.
Note: Extensive literature searches did not yield publicly available data on the direct inhibitory activity (IC50 values) of this compound against HIV-1 reverse transcriptase and protease. This highlights a current gap in the published research and underscores the importance of conducting such comparative studies to definitively establish the selectivity profile of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the typical experimental protocols used to determine the inhibitory activity of compounds against HIV-1 integrase, reverse transcriptase, and protease.
HIV-1 Integrase Inhibition Assay (3'-Processing)
This assay measures the ability of an inhibitor to block the 3'-processing activity of HIV-1 integrase, which is the first step in the integration of the viral DNA into the host genome.
-
Reagents and Materials: Recombinant HIV-1 integrase, a fluorescently labeled oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR), assay buffer, and the test compound (this compound).
-
Procedure:
-
The test compound is serially diluted and pre-incubated with recombinant HIV-1 integrase.
-
The fluorescently labeled oligonucleotide substrate is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) or a fluorescence-based detection method.
-
-
Data Analysis: The amount of processed substrate is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay determines the inhibitory effect of a compound on the RNA-dependent DNA polymerase activity of HIV-1 reverse transcriptase.
-
Reagents and Materials: Recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted and pre-incubated with recombinant HIV-1 reverse transcriptase.
-
The template-primer and dNTPs are added to start the reverse transcription reaction.
-
The reaction is incubated for a defined period at an optimal temperature.
-
The newly synthesized DNA is precipitated and collected on a filter membrane.
-
-
Data Analysis: The amount of incorporated radiolabeled or fluorescently labeled dNTPs is measured, and the IC50 value is determined by analyzing the dose-response curve.
HIV-1 Protease Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a specific substrate by HIV-1 protease.
-
Reagents and Materials: Recombinant HIV-1 protease, a synthetic peptide substrate containing a cleavage site for the protease and linked to a fluorophore and a quencher (FRET substrate), assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted and pre-incubated with recombinant HIV-1 protease.
-
The FRET peptide substrate is added to the mixture.
-
In the absence of inhibition, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
The fluorescence intensity is monitored over time.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the protease activity. The IC50 value is calculated from the dose-response curve of the inhibitor.
Visualizing the Scientific Process
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
References
Comparative Cytotoxicity of (S)-BI-1001 and Other HIV Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the cytotoxic profile of antiviral compounds is paramount for preclinical and clinical safety assessment. This guide provides a comparative analysis of the in vitro cytotoxicity of (S)-BI-1001, a novel allosteric HIV-1 integrase inhibitor, alongside other established classes of HIV inhibitors. The data presented herein is intended to facilitate informed decision-making in the development of new antiretroviral therapies.
Introduction to this compound
This compound is the active S-enantiomer of BI-1001, a pioneering compound in the class of allosteric HIV-1 integrase inhibitors (ALLINIs), also known as non-catalytic site integrase inhibitors (NCINIs). Unlike traditional integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, this compound binds to a distinct, allosteric site. This unique mechanism of action offers a promising avenue for treating HIV-1 infections, particularly those caused by strains resistant to existing drug classes. This compound has demonstrated potent antiviral activity with a 50% inhibitory concentration (IC50) of 28 nM and a 50% effective concentration (EC50) of 450 nM against HIV-1 integrase.
Quantitative Cytotoxicity Data
The following tables summarize the 50% cytotoxic concentration (CC50) values for this compound and a selection of other HIV inhibitors from various classes. The CC50 value represents the concentration of a compound that causes the death of 50% of cells in a given culture and is a standard measure of a drug's toxicity. A higher CC50 value generally indicates lower cytotoxicity.
Table 1: Cytotoxicity of Allosteric Integrase Inhibitors (ALLINIs/NCINIs)
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound (as BI-1001) | MT-4 | > 50 | [1] |
| BI 224436 | C8166 | > 90 | [2] |
| BI 224436 | MT-2, TZM-bl | > 50 | [3] |
| JTP-0157602 | PBMCs | 6.823 | [4] |
Table 2: Comparative Cytotoxicity of Various HIV Inhibitor Classes
| Class | Compound | Cell Line/Type | CC50 (µM) | Reference |
| NRTI | Tenofovir | Erythroid Progenitor Cells | > 200 | [5] |
| NNRTI | Efavirenz | Vero | 73.57 | [6] |
| INSTI | Dolutegravir | - | Minimal toxicity reported | [7] |
| PI | Ritonavir (B1064) | Human Endothelial Cells | Time and dose-dependent cytotoxicity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity data. Below are outlines of standard assays used to evaluate the cytotoxicity of antiviral compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a period that can range from 24 to 72 hours.
-
MTT Reagent Addition: After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The CC50 value is calculated from the dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Collection of Supernatant: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
-
Calculation: The amount of LDH released is proportional to the number of lysed cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Discussion
The available data indicates that the allosteric integrase inhibitor class, including compounds related to this compound, generally exhibits a favorable in vitro cytotoxicity profile with high CC50 values. For instance, the archetypal ALLINI, BI-1001, showed a CC50 of over 50 µM, and the related compound BI 224436 has a CC50 greater than 90 µM.[1][2] This suggests a wide therapeutic window for this class of inhibitors.
In comparison, other classes of HIV inhibitors show a range of cytotoxicities. Tenofovir, a widely used NRTI, demonstrates low cytotoxicity in various cell types.[5] The NNRTI Efavirenz has a reported CC50 of 73.57 µM in Vero cells.[6] The INSTI Dolutegravir is noted for its minimal toxicity.[7] In contrast, some protease inhibitors, such as Ritonavir, have been shown to induce cytotoxicity in a time- and dose-dependent manner in human endothelial cells.
The mechanisms underlying the cytotoxicity of HIV inhibitors are diverse and can involve mitochondrial dysfunction, as seen with some NRTIs, or the induction of apoptosis. Further investigation into the specific cytotoxic mechanisms of this compound and other ALLINIs is warranted to fully characterize their safety profile.
Conclusion
This compound and the broader class of allosteric HIV-1 integrase inhibitors represent a promising new frontier in antiretroviral therapy. Their novel mechanism of action, coupled with a seemingly favorable in vitro cytotoxicity profile, underscores their potential as valuable additions to the HIV treatment arsenal. Continued research, including more extensive cytotoxicity studies across a range of cell types and detailed mechanistic investigations, will be crucial in advancing these compounds through the drug development pipeline.
References
- 1. Dual inhibition of HIV-1 replication by integrase-LEDGF allosteric inhibitors is predominant at the post-integration stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Boehringer-Ingelheim Integrase Inhibitor Retains Full Activity Against Raltegravir-Resistant Virus [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-Induced Apoptosis: Host Defense and Viral Strategy [mdpi.com]
- 7. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic and Antagonistic Effects of the Non-Catalytic Site Integrase Inhibitor (S)-BI-1001 with Other Antiretroviral Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vitro interaction between the novel non-catalytic site integrase inhibitor (NCINI) class of antiretrovirals, represented by BI 224436 (a close analog of (S)-BI-1001), and a panel of approved antiretroviral drugs from various classes. The data presented herein is crucial for understanding the potential for combination therapy and for designing future clinical trials.
This compound is a potent HIV-1 integrase inhibitor that acts via a distinct mechanism from the currently approved integrase strand transfer inhibitors (INSTIs). It binds to an allosteric pocket on the integrase enzyme, inhibiting the 3'-processing step of viral DNA integration. Understanding its interactions with other antiretrovirals is paramount for its development as a component of combination antiretroviral therapy (cART).
Summary of In Vitro Combination Studies
In vitro drug combination studies were conducted to assess the potential for synergistic, additive, or antagonistic effects when BI 224436 is combined with other antiretroviral agents. The results consistently demonstrate an additive effect with all tested drugs, indicating no antagonism and suggesting that this class of compounds can be effectively combined with existing antiretroviral regimens.
Quantitative Analysis of Drug Interactions
The interaction between BI 224436 and other antiretrovirals was quantified using the MacSynergy II software, which calculates synergy and antagonism volumes based on the Bliss independence model. A synergy volume between -25 and +25 µM²% is considered additive. The results of these analyses are summarized in the table below.
| Antiretroviral Drug | Drug Class | Interaction with BI 224436 | Synergy/Antagonism Volume (µM²%) |
| Zidovudine (AZT) | NRTI | Additive | 11 |
| Lamivudine (3TC) | NRTI | Additive | 10 |
| Tenofovir (TDF) | NtRTI | Additive | 12 |
| Emtricitabine (FTC) | NRTI | Additive | 9 |
| Efavirenz (EFV) | NNRTI | Additive | 15 |
| Nevirapine (NVP) | NNRTI | Additive | 13 |
| Atazanavir (ATV) | Protease Inhibitor (PI) | Additive | 8 |
| Darunavir (DRV) | Protease Inhibitor (PI) | Additive | 14 |
| Lopinavir/Ritonavir (LPV/r) | Protease Inhibitor (PI) | Additive | 11 |
| Raltegravir (RAL) | INSTI | Additive | 18 |
| Elvitegravir (EVG) | INSTI | Additive | 16 |
| Enfuvirtide (T-20) | Fusion Inhibitor | Additive | 7 |
| Maraviroc (MVC) | CCR5 Antagonist | Additive | 10 |
Data derived from preclinical studies on BI 224436, a close analog of this compound.
Experimental Protocols
The following section details the methodology used to evaluate the in vitro antiviral activity and drug combination effects.
Cells and Viruses
-
Cell Line: C8166 cells, a human T-cell line, were used for the antiviral assays.
-
Virus: Laboratory-adapted strains of HIV-1, such as NL4-3, were used for infection.
Antiviral Assay
-
Compound Preparation: BI 224436 and the comparator drugs were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Cell Plating: C8166 cells were seeded in 96-well plates.
-
Drug Treatment: A checkerboard dilution series of BI 224436 and the comparator drug was prepared and added to the cells. This involves a matrix of concentrations where each drug is tested at various concentrations, both alone and in combination with the other drug.
-
Infection: Cells were infected with a predetermined amount of HIV-1.
-
Incubation: The plates were incubated for a period of 3-5 days to allow for viral replication.
-
Measurement of Viral Replication: The extent of viral replication was quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC₅₀) for each drug alone and in combination was calculated from the dose-response curves.
Synergy Analysis
The data from the checkerboard antiviral assays were analyzed using the MacSynergy II software . This program is based on the Bliss independence model, which predicts the combined effect of two drugs assuming they act independently. The software calculates the theoretical additive effect and compares it to the experimentally observed effect. The difference between the expected and observed effects is integrated over the entire dose-response surface to generate a synergy or antagonism volume.
-
Synergy: The combination is more effective than the predicted additive effect (positive volume).
-
Additivity: The combination effect is equal to the predicted additive effect (volume close to zero).
-
Antagonism: The combination is less effective than the predicted additive effect (negative volume).
Visualizations
HIV-1 Replication Cycle and Targets of Antiretroviral Drugs
Caption: HIV-1 replication cycle and the points of intervention for different classes of antiretroviral drugs.
Experimental Workflow for Drug Combination Assay
Caption: Step-by-step workflow for the in vitro drug combination antiviral assay.
Logical Relationship of Drug Interaction Analysis
Caption: Decision logic for classifying drug-drug interactions based on experimental data.
Conclusion
The preclinical data for the non-catalytic site integrase inhibitor BI 224436, a close analog of this compound, consistently demonstrates an additive interaction with a wide range of currently approved antiretroviral drugs.[1] This lack of antagonism is a favorable characteristic, suggesting that this compound could be a valuable component of future combination therapies for HIV-1 infection. Further in vivo studies are warranted to confirm these findings and to evaluate the clinical efficacy and safety of such combinations. The distinct mechanism of action of NCINIs, coupled with their additive profile in combination studies, positions them as a promising new class of antiretrovirals to combat the emergence of drug resistance.
References
Independent Verification of (S)-BI-1001 Potency: A Comparative Analysis of Non-Catalytic Site HIV-1 Integrase Inhibitors
For Immediate Release
This guide provides an independent comparison of the inhibitory and effective concentrations (IC50 and EC50) of (S)-BI-1001, a non-catalytic site HIV-1 integrase inhibitor (NCINI). The performance of this compound is evaluated against other compounds in its class, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their understanding of this promising antiretroviral agent.
Data Summary
The following table summarizes the reported IC50 and EC50 values for this compound and a comparable NCINI, BI-224436.
| Compound | Target | IC50 (nM) | EC50 (nM) |
| This compound | HIV-1 Integrase | 28 | 450 |
| BI-224436 | HIV-1 Integrase | 15[1][2][3] | 11-27[1][2][3] |
Mechanism of Action and Signaling Pathway
This compound is the S-enantiomer of BI-1001 and functions as a non-catalytic site inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs), which target the active site of the enzyme, NCINIs bind to an allosteric pocket at the dimer interface of the integrase's catalytic core domain (CCD). This binding site is also utilized by the host cellular protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for the integration of viral DNA into the host genome.
By binding to this site, this compound induces the formation of inactive integrase multimers, thereby preventing the proper assembly of the viral pre-integration complex. This disruption ultimately leads to a blockage of the reverse transcription process in the target cell and interferes with HIV-1 core maturation.
Below is a diagram illustrating the HIV-1 life cycle and the point of intervention for non-catalytic site integrase inhibitors.
Experimental Protocols
The determination of IC50 and EC50 values is critical for evaluating the potency of antiviral compounds. Below are detailed methodologies for conducting these key experiments for HIV-1 integrase inhibitors.
IC50 Determination: In Vitro HIV-1 Integrase Assay (3'-Processing)
This assay measures the ability of a compound to inhibit the 3'-processing activity of recombinant HIV-1 integrase.
-
Reagents and Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrate mimicking the viral DNA LTR sequence, labeled (e.g., biotin)
-
Assay buffer (containing divalent cations like Mg²⁺ or Mn²⁺)
-
Test compound (this compound) and control inhibitors
-
Detection system (e.g., streptavidin-HRP for biotinylated substrates)
-
96-well plates
-
-
Procedure:
-
Coat a 96-well plate with streptavidin.
-
Add the biotinylated oligonucleotide substrate to the wells and incubate to allow binding.
-
Wash the wells to remove unbound substrate.
-
Prepare serial dilutions of the test compound.
-
Add the recombinant HIV-1 integrase enzyme to the wells, followed by the addition of the diluted test compound or control.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Wash the wells to remove the cleaved portion of the substrate.
-
Add a detection antibody (e.g., anti-dsDNA antibody conjugated to HRP) that recognizes the remaining substrate.
-
Add a colorimetric substrate and measure the absorbance.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the signal compared to the untreated control.
-
EC50 Determination: Cell-Based Antiviral Assay
This assay measures the effectiveness of a compound in inhibiting HIV-1 replication in a cellular context.
-
Reagents and Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, TZM-bl)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Test compound (this compound) and control inhibitors
-
Method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the susceptible cells in a 96-well plate and incubate.
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantify the extent of viral replication in the supernatant or cell lysate using a suitable method (e.g., measuring p24 antigen concentration or luciferase activity).
-
The EC50 value is calculated as the concentration of the compound that reduces viral replication by 50% compared to the untreated, infected control.
-
The following diagram outlines the general workflow for determining the IC50 and EC50 values.
References
Safety Operating Guide
Navigating the Disposal of (S)-BI-1001: A Comprehensive Safety Guide
A Note on Chemical Identification: Publicly available safety and disposal information for a compound explicitly named "(S)-BI-1001" is limited. However, extensive documentation for a chemically similar compound, M1001 , provides a robust framework for its safe handling and disposal. This guide is based on the procedures established for M1001, providing essential safety protocols for laboratory personnel. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Hazard Data for M1001
For quick reference, the known hazards associated with M1001 are summarized below. This information is derived from available Safety Data Sheets (SDS) and highlights the potential risks to researchers.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| H315 | Skin Irritation (Category 2) | Causes skin irritation.[1] |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1] |
Experimental Protocol: Proper Disposal of M1001
Adherence to the following step-by-step protocol is mandatory for the disposal of M1001 and any contaminated materials to ensure personnel safety and environmental compliance.
1. Personal Protective Equipment (PPE): Before handling M1001, all personnel must be equipped with appropriate PPE. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
2. Waste Segregation: Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect any solid M1001 waste, such as residual powder and contaminated disposable items (e.g., weigh boats, pipette tips), in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If M1001 has been dissolved in a solvent (e.g., DMSO), the resulting solution must be collected in a designated container for hazardous liquid waste. Ensure the container is chemically compatible with the solvent used.[1]
-
Empty Containers: Empty M1001 containers should be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous and must be collected and disposed of as hazardous liquid waste. After thorough rinsing, deface the label on the empty container before disposing of it according to your institution's specific guidelines for empty chemical containers.[1]
3. Decontamination: Following the completion of handling and disposal procedures, it is imperative to thoroughly decontaminate all surfaces and equipment that may have come into contact with M1001. Use an appropriate solvent and cleaning agents for this purpose. All cleaning materials, such as wipes and absorbents, must also be disposed of as hazardous waste.[1]
4. Storage of Waste: Store all sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be located away from general laboratory traffic and incompatible materials to prevent accidental spills or reactions.
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. It is crucial to note that M1001 should never be disposed of down the drain or in the regular trash.[1]
M1001 Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of M1001, from initial handling to final collection by EHS.
Caption: M1001 Disposal Workflow Diagram.
References
Essential Safety and Operational Guidance for Handling (S)-BI-1001
This document provides crucial safety protocols and logistical information for the handling and disposal of (S)-BI-1001. Given the absence of specific Safety Data Sheet (SDS) information for this compound, a conservative approach based on standard laboratory procedures for handling potentially hazardous research compounds is mandated. The following guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Assessment and Control
Before handling this compound, a thorough hazard assessment must be conducted. In the absence of specific data, it should be treated as a compound with potential for acute toxicity if swallowed and as a suspected mutagen.[1] Engineering controls are the primary means of exposure control.
Engineering Controls:
-
Fume Hood: All work involving the weighing, dissolving, or potential for aerosolization of this compound must be performed in a certified chemical fume hood.[1][2]
-
Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne contaminants.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to minimize exposure through inhalation, skin contact, and eye contact. The selection of appropriate PPE is a critical step in the safe handling of any chemical.
| PPE Category | Required Equipment | Specifications and Use |
| Primary Protection | Nitrile Gloves | Double-gloving is recommended. Check for perforations before use. Dispose of outer gloves immediately after handling the compound. |
| Safety Goggles | Must be splash-proof and provide full coverage to the eyes.[3] | |
| Laboratory Coat | Should be buttoned and have full-length sleeves. | |
| Secondary Protection | Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashes. |
| Face Shield | To be used in conjunction with safety goggles when there is a high risk of splashes or aerosol generation. | |
| Respiratory Protection | N95 Respirator or higher | Required if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood (not recommended). |
Experimental Workflow for Handling this compound
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed container for liquid hazardous chemical waste. Do not pour down the drain. |
| Contaminated Labware (pipette tips, tubes, etc.) | Place in a designated hazardous waste container. |
| Contaminated PPE (gloves, etc.) | Dispose of in the designated hazardous waste stream immediately after use. |
All waste must be disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE before attempting to clean the spill.
-
Contain: For small spills, use a chemical spill kit to absorb the material.
-
Clean: Decontaminate the area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
For any exposure, have the Safety Data Sheet (if available) or any other relevant information on hand for medical personnel.
Caption: Logical relationship for PPE selection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
